L-THREONINE (13C4)
Descripción
Propiedades
Peso molecular |
123.09 |
|---|---|
Pureza |
98% |
Origen del producto |
United States |
An In-depth Technical Guide to Tracing Metabolic Pathways with L-Threonine-¹³C₄ Labeling
Introduction: The Power of Stable Isotopes in Unraveling Metabolic Networks
In the intricate landscape of cellular metabolism, understanding the flow of molecules—or metabolic flux—is paramount to deciphering cellular physiology in both health and disease.[1][2][3] Stable isotope tracing, utilizing non-radioactive isotopes like carbon-13 (¹³C), has emerged as a cornerstone technique for this purpose.[1][3] By introducing ¹³C-labeled substrates into a biological system, we can track the journey of these heavy atoms as they are incorporated into downstream metabolites.[1][4] This allows for the quantitative analysis of pathway activity, revealing the dynamic nature of metabolic networks.[2][5][6] L-Threonine, an essential amino acid, holds a unique position in this field due to its diverse catabolic fates, making L-Threonine-¹³C₄ an invaluable tracer for probing central carbon metabolism.[7]
This guide provides a comprehensive overview of the principles and methodologies for using L-Threonine-¹³C₄ to trace metabolic pathways. We will delve into the major catabolic routes of threonine, detailing the enzymatic reactions and the resulting labeling patterns. Furthermore, we will provide field-proven protocols for experimental design, sample preparation, and mass spectrometry analysis, equipping researchers, scientists, and drug development professionals with the knowledge to confidently apply this powerful technique.
The Metabolic Crossroads of L-Threonine Catabolism
L-Threonine is catabolized through several key pathways that feed its carbon skeleton into central metabolic routes.[8] The fully labeled L-Threonine-¹³C₄, with ¹³C at all four carbon positions, allows for the unambiguous tracking of these carbons as they traverse different pathways. The primary catabolic pathways of threonine in mammals are initiated by two key enzymes: Threonine Dehydrogenase (TDH) and Threonine Aldolase (TA).[8][9]
The Threonine Dehydrogenase (TDH) Pathway: A Gateway to Glycine and Acetyl-CoA
The Threonine Dehydrogenase (TDH) pathway is a significant route for threonine degradation.[9][10] L-Threonine is first oxidized by TDH to 2-amino-3-ketobutyrate.[10][11][12] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA.[12][13]
-
¹³C Labeling Fate: When using L-Threonine-¹³C₄, the four labeled carbons are distributed as follows:
-
Glycine (¹³C₂): The alpha (Cα) and carboxyl (C1) carbons of threonine form the two carbons of glycine.
-
Acetyl-CoA (¹³C₂): The gamma (Cγ) and beta (Cβ) carbons of threonine become the two carbons of the acetyl group in acetyl-CoA.
-
The ¹³C₂-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, leading to the labeling of various TCA cycle intermediates and associated metabolites.[14] The ¹³C₂-glycine can participate in numerous pathways, including one-carbon metabolism via the glycine cleavage system.[15]
Caption: The Threonine Dehydrogenase (TDH) pathway.
The Threonine Aldolase (TA) Pathway: A Direct Route to Glycine and Acetaldehyde
The Threonine Aldolase (TA) pathway involves the retro-aldol cleavage of L-threonine to yield glycine and acetaldehyde.[16][17][18] This reaction is catalyzed by threonine aldolase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[17]
-
¹³C Labeling Fate: With L-Threonine-¹³C₄ as the tracer:
-
Glycine (¹³C₂): Similar to the TDH pathway, the alpha and carboxyl carbons of threonine form glycine.
-
Acetaldehyde (¹³C₂): The gamma and beta carbons of threonine form acetaldehyde.
-
The resulting ¹³C₂-acetaldehyde can be further oxidized to ¹³C₂-acetyl-CoA, which can then enter the TCA cycle.[19][20]
Caption: The Threonine Aldolase (TA) pathway.
A Minor Pathway to Succinyl-CoA
In some organisms and under certain conditions, threonine can also be catabolized to succinyl-CoA, a key intermediate in the TCA cycle.[21][22][23] This multi-step pathway involves the conversion of threonine to α-ketobutyrate, which is then converted to propionyl-CoA and subsequently to succinyl-CoA.[22][23]
-
¹³C Labeling Fate: The four carbons of L-Threonine-¹³C₄ are incorporated into the four-carbon backbone of succinyl-CoA. This leads to the direct introduction of a fully labeled intermediate into the TCA cycle, which can be readily traced.
Experimental Design and Methodology
A successful L-Threonine-¹³C₄ tracing experiment requires careful planning and execution, from cell culture to data analysis.
Experimental Workflow Overview
Caption: General workflow for a ¹³C tracing experiment.
Detailed Experimental Protocol: Cell Culture and Metabolite Extraction
This protocol provides a robust framework for labeling mammalian cells with L-Threonine-¹³C₄ and extracting metabolites for mass spectrometry analysis.
Materials:
-
Mammalian cell line of interest
-
Culture medium deficient in L-Threonine
-
L-Threonine-¹³C₄ (e.g., Cambridge Isotope Laboratories, Inc., Cat# CLM-2261)[24]
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 10,000 x g
-
-80°C freezer
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Rationale: Ensuring consistent cell density across samples minimizes variability in metabolic activity.
-
-
Labeling Medium Preparation:
-
Prepare the labeling medium by supplementing threonine-deficient medium with L-Threonine-¹³C₄ to the desired final concentration (typically matching the physiological concentration in standard medium).
-
Rationale: Using a "drop-in" approach where the labeled substrate replaces the unlabeled counterpart minimizes metabolic perturbation.
-
-
Isotope Labeling:
-
Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed L-Threonine-¹³C₄ labeling medium to the cells.
-
Incubate for a predetermined time course. Time points should be optimized to capture the desired metabolic steady-state or dynamic changes.
-
Rationale: A time-course experiment is crucial for determining when isotopic equilibrium is reached for different metabolites.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Rationale: Rapid cooling and washing are critical to halt enzymatic activity and prevent metabolic leakage.
-
Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).
-
Rationale: Cold methanol effectively quenches metabolism and extracts a broad range of polar metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Rationale: This step pellets cell debris and proteins, leaving the metabolites in the supernatant.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the extracts at -80°C until analysis.[25]
-
Rationale: Proper storage is essential to prevent metabolite degradation.[26] Avoid repeated freeze-thaw cycles.[25][26]
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for resolving and quantifying ¹³C-labeled metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
General LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | Reversed-phase or HILIC | Choice depends on the polarity of the target metabolites. |
| Mobile Phase A | Water with 0.1% formic acid | Common mobile phase for polar metabolite separation. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Elutes less polar compounds. |
| Gradient | Optimized for separation of key metabolites | A well-developed gradient is crucial for resolving isomers and minimizing matrix effects. |
| Mass Spectrometry | ||
| Ionization Mode | Positive and/or Negative ESI | Dependent on the chemical properties of the analytes. |
| Scan Mode | Full scan or targeted SIM/MRM | Full scan for untargeted analysis, targeted methods for higher sensitivity and specificity.[27] |
| Mass Resolution | > 60,000 | High resolution is necessary to distinguish between ¹³C isotopologues and other isobaric interferences. |
| Collision Energy | Optimized for each compound | For MS/MS, collision energy is tuned to achieve characteristic fragmentation patterns.[28] |
Data Analysis:
The raw data from the LC-MS/MS analysis consists of mass spectra for each time point. The key is to extract the abundance of each mass isotopologue for every metabolite of interest. This involves:
-
Peak Picking and Integration: Identifying and integrating the chromatographic peaks corresponding to each metabolite.
-
Isotopologue Distribution Analysis: Determining the relative abundance of the M+0, M+1, M+2, etc., isotopologues for each metabolite.
-
Correction for Natural ¹³C Abundance: The naturally occurring 1.1% abundance of ¹³C must be mathematically corrected to determine the true extent of labeling from the tracer.
Interpreting the Data: From Labeling Patterns to Flux Maps
The distribution of ¹³C isotopologues in downstream metabolites provides a rich dataset for understanding metabolic pathway activity. For instance, observing a significant enrichment of ¹³C₂-glycine and ¹³C₂-acetyl-CoA-derived citrate would strongly indicate high flux through the TDH and/or TA pathways. By quantifying the fractional contribution of the tracer to each metabolite pool, one can perform Metabolic Flux Analysis (MFA) to calculate the rates of intracellular reactions.[2][29]
Conclusion: A Versatile Tool for Metabolic Discovery
L-Threonine-¹³C₄ labeling is a powerful and versatile technique for dissecting the complexities of central carbon metabolism. By providing a direct window into the catabolic fates of threonine, it enables researchers to quantify the flux through key pathways that fuel the TCA cycle and one-carbon metabolism. The methodologies outlined in this guide provide a robust foundation for designing and executing successful stable isotope tracing experiments, paving the way for new discoveries in metabolic research and drug development.
References
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Long, C. P., Gonzalez, J. E., Feist, A. M., Palsson, B. O., & Antoniewicz, M. R. (2022). ¹³C-metabolic flux analysis of Clostridium ljungdahlii illuminates its core metabolism under mixotrophic culture conditions. PubMed. Retrieved February 3, 2026, from [Link]
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Bulut, G., et al. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. NIH. Retrieved February 3, 2026, from [Link]
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The biosynthesis pathway of L-threonine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Hosios, A. M., et al. (2021). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central. Retrieved February 3, 2026, from [Link]
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Solved Threonine is converted to succinyl CoA through a. (2018, November 28). Chegg.com. Retrieved February 3, 2026, from [Link]
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Metabolic Labeling of Proteins for Proteomics*. (n.d.). University of Liverpool. Retrieved February 3, 2026, from [Link]
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Grankvist, K., et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. PubMed Central. Retrieved February 3, 2026, from [Link]
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Murphy, T. A., et al. (2013). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. PubMed Central. Retrieved February 3, 2026, from [Link]
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Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA. (2015, January 23). YouTube. Retrieved February 3, 2026, from [Link]
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Darling, P. B., et al. (2000). Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans. American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 3, 2026, from [Link]
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Wang, Y., et al. (2024). Engineering a Novel Acetyl-CoA Pathway for Efficient Biosynthesis of Acetyl-CoA-Derived Compounds. PubMed. Retrieved February 3, 2026, from [Link]
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Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022, June 22). YouTube. Retrieved February 3, 2026, from [Link]
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Threonine catabolism. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
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Ruaux, A., et al. (2012). Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis. PubMed. Retrieved February 3, 2026, from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. PubMed Central. Retrieved February 3, 2026, from [Link]
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Chen, L., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. PubMed Central. Retrieved February 3, 2026, from [Link]
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Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. (2024, April 12). bioRxiv. Retrieved February 3, 2026, from [Link]
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Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
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Wang, Y., et al. (2024). Engineering a Novel Acetyl-CoA Pathway for Efficient Biosynthesis of Acetyl-CoA-Derived Compounds. ACS Synthetic Biology. Retrieved February 3, 2026, from [Link]
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In vivo selection strategy for threonine aldolase activity based the. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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LC-MS/MS parameters used for 13 C and 15 N labeling experiments. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. Retrieved February 3, 2026, from [Link]
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Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
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ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
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tdh - L-threonine 3-dehydrogenase. (n.d.). UniProt. Retrieved February 3, 2026, from [Link]
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Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Roberts, E. G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Retrieved February 3, 2026, from [Link]
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Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. Retrieved February 3, 2026, from [Link]
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Threonine aldolase. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
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Citric acid cycle. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
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Guide to sample cleanup and storage – Metabolomics Core Facility. (n.d.). EMBL. Retrieved February 3, 2026, from [Link]
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The l-threonine degradation pathway. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Ruaux, A. (2012, January 19). TDH - L-Threonine Dehydrogenase.
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General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). Retrieved February 3, 2026, from [Link]
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6. Amino Acids Producing Succinyl-CoA | Odd-Chain Fatty Acid Catabolism | Biochemistry MBBS 1st Year. (2025, August 20). YouTube. Retrieved February 3, 2026, from [Link]
-
Succinyl coenzyme A synthetase. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
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An In-depth Technical Guide: The Superiority of ¹³C₄-Threonine Over Deuterated Analogs as Internal Standards in Mass Spectrometry
Foreword: The Pursuit of Analytical Certainty
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the internal standard (IS) is the cornerstone of data integrity. Its role is to navigate the analytical journey alongside the target analyte, correcting for variability from sample preparation to final detection. The ideal IS is a silent twin to the analyte—behaving identically in every physical and chemical aspect, differing only in mass. For years, deuterated compounds have been a workhorse, valued for their accessibility. However, as analytical instrumentation achieves unprecedented sensitivity and regulatory scrutiny intensifies, the subtle yet significant flaws of deuterium labeling have become increasingly apparent. This guide illuminates the fundamental advantages of using stable isotope-labeled (SIL) compounds with heavy atoms like ¹³C, specifically focusing on ¹³C₄-Threonine, to achieve a higher echelon of analytical accuracy and reliability.
The Physicochemical Imperative: Why Co-elution is Non-Negotiable
The primary assumption when using a SIL IS is that it perfectly mimics the analyte's behavior during extraction, chromatography, and ionization.[1] Any deviation compromises its ability to correct for matrix effects or recovery losses. This is where the most significant advantage of ¹³C labeling emerges: physicochemical equivalence.
The substitution of ¹²C with ¹³C results in a negligible change to the molecule's fundamental properties. In contrast, replacing hydrogen (¹H) with deuterium (²H or D) introduces a substantial relative mass change (a 100% increase for that atom), altering bond energies, bond lengths, and polarity.[2][3] This difference manifests most critically during chromatographic separation.
Deuterated standards frequently exhibit different chromatographic retention times than their native analogues.[4][5][6] This shift, often referred to as a chromatographic isotope effect, means the analyte and the IS are not exposed to the same matrix environment as they elute from the column and enter the mass spectrometer's ion source.[5] If an interfering compound co-elutes with either the analyte or the IS (but not both), it can cause differential ion suppression or enhancement, leading to inaccurate quantification.[7]
¹³C-labeled standards, including ¹³C₄-Threonine, have physicochemical properties that are virtually identical to their unlabeled counterparts.[4] This ensures they co-elute perfectly, providing the most accurate correction for matrix effects and validating the core principle of isotope dilution mass spectrometry (IDMS).[5][7]
Isotopic and Metabolic Stability: A Question of Bond Integrity
An internal standard must be chemically and isotopically inert throughout the analytical workflow. Deuterium labels, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent (e.g., mobile phase) or during sample storage.[4][8] While placing deuterium on chemically inert positions mitigates this, the risk is never fully eliminated and necessitates rigorous stability testing.[4]
Furthermore, the kinetic isotope effect (KIE) associated with deuterium can alter the rate of metabolism.[9] The C-D bond is stronger than the C-H bond, meaning that if cleavage of this bond is part of a rate-limiting metabolic step, the deuterated compound will be metabolized more slowly than the native analyte.[2] This can be a profound issue in pharmacokinetic studies where the IS is expected to track the analyte's metabolic fate. Pharmaceutical companies have even leveraged this effect to create "deuterated drugs" with improved metabolic profiles.[9]
¹³C₄-Threonine is free from these liabilities. The ¹³C atoms are integral to the carbon skeleton of the molecule. The ¹²C-¹²C and ¹³C-¹²C bonds are chemically indistinguishable in terms of stability, meaning there is no risk of isotope scrambling or loss during analysis.[4] The minimal mass difference also ensures that ¹³C₄-Threonine has the same metabolic and fragmentation behavior as endogenous threonine, making it a true and reliable tracer.[5]
| Feature | ¹³C₄-Threonine | Deuterated Threonine (e.g., Threonine-d₅) |
| Mass Difference | +4 Da | +5 Da |
| Chromatographic Behavior | Co-elutes with analyte[4][7] | Potential for retention time shift[5][6] |
| Isotopic Stability | Exceptionally stable; no back-exchange[4] | Risk of H/D back-exchange, especially at labile positions[8] |
| Kinetic Isotope Effect (KIE) | Negligible[5] | Significant; can alter metabolism and fragmentation[2][9] |
| Correction for Matrix Effects | Optimal due to co-elution[5] | Can be compromised by chromatographic separation[7] |
| Cost & Availability | Typically higher cost, less common[7][10] | Lower cost, more widely available[5] |
Experimental Protocol: Quantification of Threonine in Human Plasma using ¹³C₄-Threonine IS
This protocol outlines a robust method for the accurate quantification of L-Threonine in human plasma, leveraging the advantages of a ¹³C₄-labeled internal standard. The self-validating nature of this protocol stems from the early introduction of the IS, ensuring it accounts for variability in every subsequent step.
3.1. Materials and Reagents
-
Analytes: L-Threonine, L-Threonine-¹³C₄ (IS)[11]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), optima grade.
-
Matrix: Pooled Human Plasma, K2-EDTA.
3.2. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve L-Threonine and L-Threonine-¹³C₄ in water to create 1 mg/mL primary stock solutions.
-
Perform serial dilutions in 50:50 ACN:Water to create working solutions for calibration standards and a dedicated working solution for the IS.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality controls (QCs) into a 96-well microplate.
-
Add 10 µL of the ¹³C₄-Threonine IS working solution to all wells except for the blank matrix. Causality: Introducing the IS at this early stage ensures it experiences the exact same extraction conditions as the analyte, correcting for any variability in protein precipitation and recovery.[12]
-
Add 200 µL of ACN containing 0.1% FA (precipitation solvent) to all wells.
-
Seal the plate and vortex for 2 minutes at high speed to ensure complete protein denaturation and precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system (e.g., Waters Acquity).
-
Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
L-Threonine: Q1: 120.1 -> Q3: 74.1
-
¹³C₄-Threonine (IS): Q1: 124.1 -> Q3: 77.1
-
-
Causality: The 4 Da mass shift ensures no isotopic crosstalk between the analyte and the IS, while the identical chemical structure guarantees identical fragmentation pathways, simplifying method development.
-
3.3. Data Processing
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify unknown samples using the regression equation from the calibration curve.
Conclusion: Adopting a Gold Standard for a New Era of Bioanalysis
While deuterated standards have served the scientific community and are often more accessible, they represent a compromise.[5][10] The inherent physicochemical differences between hydrogen and deuterium can lead to chromatographic shifts, altered metabolic rates, and isotopic instability—all of which introduce potential sources of error that are magnified by the sensitivity of modern analytical platforms.[2][4][5]
¹³C-labeled internal standards, such as ¹³C₄-Threonine, are demonstrably superior.[10] They provide exceptional isotopic stability and, most importantly, behave virtually identically to the endogenous analyte throughout the entire analytical process.[4] This ensures perfect co-elution, negates the risk of differential matrix effects, and provides the highest possible confidence in quantitative results. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity and data accuracy, the choice is clear. Investing in ¹³C-labeled standards is an investment in the certainty and reliability of your data.
References
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medRxiv. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. Retrieved from [Link]
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Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. National Institutes of Health (PMC). Retrieved from [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]
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National Institutes of Health. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]
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National Institutes of Health (PMC). (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]
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ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterium. Retrieved from [Link]
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Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Retrieved from [Link]
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ResearchGate. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
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International Atomic Energy Agency (IAEA). (n.d.). How an Isotope Technique Helps Determine Protein Quality – IAEA Factsheet. Retrieved from [Link]
-
ResearchGate. (2010). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.). L-Threonine. Retrieved from [Link]
-
Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
-
PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]
-
National Institutes of Health. (2020). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). Protein chemical synthesis by serine and threonine ligation. Retrieved from [Link]
-
National Institutes of Health. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
Role of L-Threonine 13C4 in central carbon metabolism studies
Executive Summary
L-Threonine-13C4 is not merely an amino acid tracer; it is a bifurcating probe that interrogates the metabolic state of the cell. Its utility lies in its unique position at the crossroads of one-carbon metabolism (1C), the TCA cycle, and epigenetic regulation.
For drug development professionals and metabolic researchers, Threonine-13C4 offers a binary readout of cellular identity:
-
The Stem-Like/High-Flux State: Characterized by Threonine Dehydrogenase (TDH) activity, fueling SAM-dependent methylation and rapid proliferation (common in mESCs).
-
The Differentiated/Somatic State: Characterized by Threonine Dehydratase (TD) activity, feeding anaplerotic flux into the TCA cycle via Propionyl-CoA.
This guide provides a rigorous, self-validating framework for using L-Threonine-13C4 to map these fluxes, avoiding common pitfalls such as the "Human Pseudogene Trap" and isotopic scrambling.
Part 1: The Metabolic Rationale & Pathway Logic
To design a valid experiment, one must understand the fate of the four labeled carbons. Unlike Glucose-13C6, which disperses carbon broadly, Threonine-13C4 provides a clean split.
The Bifurcation Point
Upon entering the cell, L-Threonine-13C4 faces two primary catabolic fates. The dominance of one over the other reveals the metabolic phenotype.
-
Pathway A: The "Threonine Shuffle" (TDH Pathway)
-
Mechanism: Oxidizes Threonine to 2-amino-3-ketobutyrate, which is cleaved into Glycine and Acetyl-CoA .[5]
-
Mass Shift Logic:
-
Input: Threonine (M+4).[6]
-
Output 1: Glycine (M+2). Crucial for 1C metabolism and nucleotide synthesis.
-
Output 2: Acetyl-CoA (M+2). Enters TCA cycle as a 2-carbon unit.
-
-
Biological Context: Highly active in Mouse Embryonic Stem Cells (mESCs) to maintain histone methylation (H3K4me3) via SAM synthesis [1].
-
Pathway B: The Anaplerotic Route (TD Pathway)
-
Enzyme: Threonine Dehydratase (TD/SDH).
-
Mechanism: Deaminates Threonine to
-Ketobutyrate ( -KB), which undergoes oxidative decarboxylation to Propionyl-CoA . -
Mass Shift Logic:
-
Input: Threonine (M+4).[6]
-
Intermediate:
-Ketobutyrate (M+4). -
Output: Propionyl-CoA (M+3). Note: The C1 carbon is lost as CO2 (M+1).
-
Downstream: Succinyl-CoA (M+3). Enters TCA cycle as a 4-carbon unit (anaplerosis).
-
-
The Human Pseudogene Trap (Expert Insight)
A critical error in translational research is assuming the TDH pathway is active in adult humans. The TDH gene is a functional pseudogene in humans. Therefore, in human clinical samples or human cell lines (e.g., HeLa, HEK293), the detection of M+2 Glycine from Threonine-13C4 suggests alternative routes (e.g., Threonine Aldolase, though rare) or bacterial contamination. In human contexts, Threonine-13C4 is primarily a probe for mitochondrial anaplerosis (Pathway B).
Part 2: Visualizing the Flux
The following diagram illustrates the carbon atom transitions and expected mass isotopomers.
Caption: Metabolic fate of L-Threonine-13C4.[7] Note the divergence: TDH produces M+2 fragments, while TD produces M+3 Propionyl-CoA (after decarboxylation).
Part 3: Validated Experimental Protocol
This protocol is designed for LC-MS/MS analysis of adherent mammalian cells.
Reagents & Media Preparation
-
Tracer: L-Threonine-13C4 (99% enrichment).
-
Base Media: Custom DMEM/RPMI lacking Threonine.
-
Serum: Critical: Dialyzed FBS (dFBS) must be used. Standard FBS contains ~400 µM unlabeled Threonine, which will dilute the isotopic signal and ruin the MIDA (Mass Isotopomer Distribution Analysis).
-
Concentration: Reconstitute Threonine-13C4 to physiological levels (0.4 – 0.8 mM) in the base media.
The "Steady-State" Workflow
For metabolic flux analysis (MFA), we aim for isotopic steady state, not kinetic flux.
-
Seeding: Seed cells in 6-well plates (approx. 5x10^5 cells/well). Allow attachment (overnight) in standard media.
-
Wash: Wash cells 2x with warm PBS to remove unlabeled Threonine.
-
Labeling: Add pre-warmed Threonine-13C4 media.
-
Duration: 24 hours is standard for central carbon metabolites to reach isotopic steady state.
-
-
Quenching (The 10-Second Rule): Metabolism changes instantly upon stress.
-
Remove media.
-
Immediately wash with ice-cold PBS .
-
Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .
-
Scrape cells on dry ice.
-
-
Extraction:
-
Vortex vigorously.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
LC-MS/MS Configuration (HILIC Mode)
Threonine and its downstream metabolites (Glycine, Succinyl-CoA) are highly polar. Reversed-phase (C18) is unsuitable.
-
Column: HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Carbonate + 0.1% NH4OH in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
-
MS Mode: Negative Electrospray Ionization (ESI-) for CoA species; Positive (ESI+) for Amino Acids.
Part 4: Data Interpretation & Quality Control
Do not rely solely on p-values. Use Mass Isotopomer Distribution (MID) to validate the pathway.
The Validation Table
Compare your observed data against this theoretical distribution to confirm pathway activity.
| Metabolite | Parent Mass (M+0) | Expected Shift (TDH Pathway) | Expected Shift (TD Pathway) | Interpretation |
| L-Threonine | 119.06 | M+4 (Tracer) | M+4 (Tracer) | Quality Control: Should be >95% labeled in media. |
| Glycine | 75.03 | M+2 | M+0 | M+2 indicates active TDH (Stem cell/Mouse). M+0 indicates TD dominance (Human). |
| Acetyl-CoA | 809.12 | M+2 | M+0 | M+2 confirms Threonine |
| Succinyl-CoA | 867.13 | M+0 | M+3 | M+3 indicates anaplerotic flux via Propionyl-CoA. |
| Citrate | 191.02 | M+2 (via Acetyl-CoA) | M+3 (via Succinyl-CoA) | Differentiates TCA entry point. |
Calculating Fractional Contribution
To quantify how much of the intracellular pool is derived from Threonine:
-
Where
is the abundance of isotopologue . - is the number of labeled carbons possible.
Part 5: Analytical Workflow Diagram
Caption: Step-by-step experimental workflow for stable isotope tracing.
References
-
Wang, J., Alexander, P., Wu, L., et al. (2009). Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science, 325(5939), 435–439.[8] [Link]
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018).[9] Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
Sources
- 1. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dependence of mouse embryonic stem cells on threonine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Threonine appears to be essential for proliferation of human as well as mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. alexruaux.com [alexruaux.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Advanced Metabolic Tracing: Deciphering L-Threonine-13C4 Flux
Technical Guide for Metabolic Flux Analysis (MFA)
Strategic Rationale: Why Trace Threonine?
L-Threonine is more than a proteinogenic amino acid; it is a critical metabolic node linking central carbon metabolism, one-carbon metabolism, and epigenetic regulation. In mammalian systems—particularly in embryonic stem cells (ESCs) and certain oncogenic states—threonine catabolism is a determinant of cell fate.
Using L-Threonine-[U-13C4] (universally labeled) allows precise deconvolution of two divergent catabolic pathways:
-
Threonine Dehydratase (TDH/SDS): Feeds the TCA cycle anaplerotically via Succinyl-CoA.
-
Threonine Dehydrogenase (TDG): Feeds the TCA cycle oxidatively via Acetyl-CoA and fuels the glycine pool.[1]
This guide details the mechanistic basis, experimental execution, and data interpretation required to distinguish these fluxes using High-Resolution LC-MS/MS.
The Divergent Fate of Carbon-13: Atom Mapping
The power of the [U-13C4] tracer lies in its ability to generate distinct mass isotopomer distributions (MIDs) downstream, depending on which enzyme initiates catabolism.
Pathway A: The Anaplerotic Route (Threonine Dehydratase)
-
Mechanism: Threonine is deaminated to
-ketobutyrate ( KB).[1][2] -
Atom Transition:
KB undergoes oxidative decarboxylation (via BCKDH complex), losing the C1 carboxyl group as CO2. -
Result: The remaining three carbons (C2, C3, C4) form Propionyl-CoA (M+3) , which enters the TCA cycle as Succinyl-CoA (M+3) .
Pathway B: The Oxidative/Glycine Route (Threonine Dehydrogenase)
-
Mechanism: Threonine is oxidized to 2-amino-3-ketobutyrate, which is cleaved into Glycine and Acetyl-CoA.[1]
-
Atom Transition:
-
C1-C2 become Glycine (M+2) .
-
C3-C4 become Acetyl-CoA (M+2) .
-
-
Result: Acetyl-CoA enters the TCA cycle via Citrate Synthase, generating Citrate (M+2) .
Visualization: Threonine Catabolism Atom Mapping
Figure 1: Atom mapping of L-Threonine-[U-13C4]. Red path indicates anaplerotic flux (M+3 entry); Green path indicates oxidative flux (M+2 entry).
Mass Isotopomer Distribution (MID) Fingerprints[3]
To validate pathway activity, you must monitor specific mass shifts (
| Metabolite | Parent Formula (Unlabeled) | Dominant Isotopologue | Origin Pathway | Mechanistic Note |
| L-Threonine | C4H9NO3 | M+4 | Input Tracer | Substrate purity check. |
| C4H6O3 | M+4 | Dehydratase | Direct deamination; carbon skeleton intact. | |
| Propionyl-CoA | C24H40N7O18P3S | M+3 | Dehydratase | Loss of C1 (carboxyl) as CO2. |
| Succinyl-CoA | C25H40N7O19P3S | M+3 | Dehydratase | Carboxylation of Propionyl-CoA adds unlabeled C (from HCO3-). |
| Glycine | C2H5NO2 | M+2 | Dehydrogenase | Derived from C1-C2 of Threonine. |
| Acetyl-CoA | C23H38N7O17P3S | M+2 | Dehydrogenase | Derived from C3-C4 of Threonine. |
| Citrate | C6H8O7 | M+2 | Dehydrogenase | Condensation of Acetyl-CoA (M+2) + OAA (M+0). |
| Citrate | C6H8O7 | M+3 | Dehydratase | Via Succinyl-CoA (M+3) |
Critical Insight: The ratio of Citrate M+3 (Dehydratase) to Citrate M+2 (Dehydrogenase) is the primary metric for quantifying the relative flux of threonine into the TCA cycle.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for adherent mammalian cells but can be adapted for tissue or suspension cultures.
Reagents & Materials
-
Tracer Medium: Dialyzed FBS (to remove unlabeled amino acids) + DMEM lacking Threonine + L-Threonine-[U-13C4] (reconstituted to physiological conc., e.g., 0.8 mM).
-
Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
-
Internal Standard: L-Norvaline or labeled amino acid mix (13C, 15N) added to extraction solvent.
Step-by-Step Workflow
-
Steady-State Labeling:
-
Seed cells and allow attachment (24h).
-
Wash 2x with PBS (37°C).
-
Add Tracer Medium . Incubate for 6–24 hours (depending on metabolic rate) to reach isotopic steady state.
-
-
Metabolism Quenching:
-
Rapidly aspirate medium.
-
Immediately add dry ice-cold 80% MeOH (-80°C) to the plate. Speed is critical to stop enzymatic turnover.
-
Incubate at -80°C for 15 mins.
-
-
Extraction:
-
Scrape cells in MeOH on dry ice. Transfer to microcentrifuge tubes.
-
Vortex vigorously (1 min). Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new glass vial.
-
Dry under nitrogen stream (or SpeedVac) at room temperature.
-
-
Reconstitution:
-
Resuspend in 50-100
L of HPLC-grade water/acetonitrile (95:5).
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites (Amino acids, CoA esters).
-
Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
B: Acetonitrile.
-
-
MS Mode: Full Scan (Orbitrap/Q-TOF) or MRM (Triple Quad) targeting specific mass transitions.
-
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for 13C-Threonine flux analysis.
Data Interpretation & Quality Control
Natural Abundance Correction
Raw MS data must be corrected for the natural abundance of 13C (1.1%) and other isotopes (15N, 18O). Use software like IsoCor , El-Maven , or TraceFinder to convert raw ion intensities into corrected mass isotopomer distributions.
Troubleshooting Common Issues
-
Issue: High M+0 (unlabeled) Threonine in intracellular pool.
-
Cause: Incomplete replacement of medium, proteolysis (autophagy) releasing unlabeled amino acids, or insufficient labeling time.
-
Fix: Use dialyzed FBS; extend labeling time; check for autophagy markers.
-
-
Issue: Detection of M+2 Citrate but no M+3.
-
Interpretation: The Dehydratase pathway is inactive (common in many adult tissues). The cell is utilizing Threonine primarily for Glycine synthesis or protein incorporation.
-
-
Issue: Low signal for CoA esters (Propionyl-CoA, Succinyl-CoA).
-
Fix: CoA esters are unstable. Ensure rapid quenching, keep samples at 4°C during autosampler queuing, and consider adding a chelator (EDTA) during extraction to prevent metal-catalyzed oxidation.
-
References
-
Wang, J., et al. (2009). "Dependence of mouse embryonic stem cells on threonine catabolism." Science, 325(5939), 435-439. [Link]
-
Fan, J., et al. (2012).[3] "Quantitative flux analysis reveals folate-dependent NADPH production." Nature, 510(7504), 298-302. [Link]
-
Yuan, M., et al. (2019). "A validated LC-MS/MS method for quantitative analysis of CoA esters." Nature Protocols, 14, 2828–2864. [Link]
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism, 28(4), 592-606. [Link]
Sources
Technical Guide: L-Threonine 13C4 Applications in Cancer Cell Metabolism
Executive Summary
L-Threonine 13C4 (U-13C4) is a stable isotope-labeled amino acid where all four carbon atoms are replaced with Carbon-13. In cancer metabolism research, it serves as a critical tracer for dissecting the plasticity of anaplerotic flux and one-carbon (1C) metabolism .
Unlike glucose or glutamine tracing, threonine tracing offers a unique "bifurcation test." It distinguishes between the mitochondrial Threonine Dehydrogenase (TDH) pathway—highly active in murine stem cells—and the cytosolic Serine/Threonine Dehydratase (SDS) pathway, which is the dominant catabolic route in human cancer cells. Understanding this distinction is vital for translational accuracy when moving from mouse models to human clinical targets.
Mechanistic Foundation: The Bifurcation of Threonine Fate
The metabolic fate of L-Threonine 13C4 depends entirely on the enzymatic machinery active in the specific cancer cell line or model organism.
A. The Human Context: Anaplerosis via SDS
In human cancer cells (e.g., MCF-7, HCT116), the TDH gene is a transcribed pseudogene (non-functional). Consequently, threonine is primarily catabolized by Serine/Threonine Dehydratase (SDS) .
-
Mechanism: SDS deaminates Threonine to 2-Ketobutyrate (2-KB).
-
Fate: 2-KB is oxidatively decarboxylated to Propionyl-CoA , which enters the TCA cycle via Succinyl-CoA.
-
Result: This pathway acts as an anaplerotic source, replenishing TCA intermediates without directly fueling Acetyl-CoA pools.
B. The Murine/Stem Context: 1C Metabolism via TDH
In mouse embryonic stem cells (mESCs) and certain murine cancer models, Threonine Dehydrogenase (TDH) is highly active.
-
Mechanism: TDH oxidizes Threonine to 2-amino-3-ketobutyrate, which is cleaved into Glycine and Acetyl-CoA .[1][2]
-
Fate: Glycine fuels the folate cycle (SAM synthesis), while Acetyl-CoA enters the TCA cycle or fatty acid synthesis.
Visualization of Metabolic Pathways
The following diagram illustrates the differential carbon mapping of L-Threonine 13C4.
Caption: Differential carbon mapping of L-Threonine 13C4. The SDS pathway (Human) yields M+3 Succinyl-CoA, while the TDH pathway (Murine) yields M+2 Acetyl-CoA and M+2 Glycine.
Experimental Design Strategy
To ensure data integrity, the experimental setup must account for the rapid turnover of intracellular amino acid pools and the potential for cross-feeding.
A. Tracer Selection & Media Formulation
-
Tracer: L-Threonine-[13C4] (99% enrichment).
-
Concentration: Replace natural L-Threonine in the culture medium (DMEM/RPMI) 1:1. Typical concentration is 0.8 mM (DMEM standard).
-
Dialyzed Serum: Crucial. Standard FBS contains unlabeled threonine (~400 µM). You must use dialyzed FBS (dFBS) to prevent isotopic dilution, or calculate the dilution factor if using standard FBS (not recommended for quantitative flux analysis).
B. Time-Course vs. Steady State
-
Kinetic Flux (15 min – 4 hours): Use for determining the rate of threonine uptake and initial cleavage.
-
Isotopic Steady State (24 – 48 hours): Required for TCA cycle saturation. Use this to quantify the contribution of Threonine to total Succinyl-CoA or Citrate pools.
C. Control Groups
-
Unlabeled Control: Cells grown in standard 12C-Threonine (for background subtraction).
-
Cell-Free Blank: Media incubated without cells (to check for spontaneous degradation, though threonine is chemically stable).
Analytical Workflow (LC-MS)
The following protocol uses High-Resolution Mass Spectrometry (HRMS) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), which is optimal for polar metabolites like amino acids and CoA esters.
Step 1: Metabolite Extraction
-
Rapidly wash cells with ice-cold PBS (or Ammonium Carbonate pH 7.4).
-
Quench metabolism by adding 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Scrape cells and transfer to a chilled tube.
-
Vortex vigorously (1 min) and centrifuge at 14,000 x g for 15 min at 4°C.
-
Transfer supernatant to a new glass vial.
-
Optional: Dry under nitrogen gas and reconstitute in 50% Acetonitrile for higher concentration.
Step 2: LC-MS/MS Configuration
-
Column: ZIC-pHILIC (Merck) or Amide-HILIC (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Linear gradient from 80% B to 20% B over 20 minutes.
-
Ionization: ESI Negative Mode (optimal for TCA intermediates and CoA species) and ESI Positive Mode (optimal for Amino Acids).
Step 3: Data Analysis (Mass Isotopomer Distribution)
Analyze the mass shifts (M+n) relative to the unlabeled standard.
Table 1: Diagnostic Mass Shifts for L-Threonine 13C4
| Metabolite | Formula (Unlabeled) | Detected Ion | Pathway Indicator | Expected Mass Shift (13C4 Input) |
| L-Threonine | C4H9NO3 | [M+H]+ | Input Tracer | M+4 (Parent) |
| 2-Ketobutyrate | C4H6O3 | [M-H]- | SDS Pathway | M+4 (Direct deamination) |
| Propionyl-CoA | C24H40N7O18P3S | [M-H]- | SDS Pathway | M+3 (Loss of C1 as CO2) |
| Succinate | C4H6O4 | [M-H]- | SDS Pathway | M+3 (via Propionyl-CoA) |
| Glycine | C2H5NO2 | [M+H]+ | TDH Pathway | M+2 (C1-C2 cleavage) |
| Citrate | C6H8O7 | [M-H]- | TDH Pathway | M+2 (via Acetyl-CoA) |
Interpreting the Data: The "Human vs. Mouse" Trap
A common error in cancer metabolism papers is misinterpreting threonine flux in human xenograft models.
Scenario 1: High M+3 Succinate / M+3 Fumarate
-
Interpretation: The SDS Pathway is active.
-
Biological Meaning: The cancer cells are using threonine for anaplerosis . This is typical for human carcinoma cells under metabolic stress or hypoxia. The threonine carbon skeleton enters the TCA cycle "sideways" at Succinyl-CoA, bypassing the Acetyl-CoA entry point.
Scenario 2: High M+2 Glycine / M+2 Citrate
-
Interpretation: The TDH Pathway is active.
-
Biological Meaning:
-
If Mouse Cells: Normal pluripotent or stem-like metabolism.
-
If Human Cells:Red Flag. Check for bacterial contamination (bacteria express TDH) or verify if the specific cancer subtype has reactivated the pseudogene (extremely rare, requires validation).
-
Note: M+2 Glycine can also arise from Serine conversion via SHMT, but this usually requires M+3 Serine input. If Threonine is the only tracer, M+2 Glycine strongly suggests TDH activity.
-
Scenario 3: M+1 or M+2 Acetyl-CoA in Human Cells
If you see labeled Acetyl-CoA in human cells fed Threonine 13C4, it is likely not from TDH.
-
Alternative: It may be from Malic Enzyme recycling (Pyruvate cycling) if the label entered the TCA cycle as Succinyl-CoA (M+3), scrambled to Malate/Pyruvate, and then re-entered as Acetyl-CoA. This results in complex isotopomer patterns (M+1, M+2 mixtures) rather than the clean M+2 seen in TDH activity.
References
-
Wang, J., et al. (2009). Dependence of mouse embryonic stem cells on threonine catabolism. Science, 325(5939), 435-439. Link
-
Edgar, A. J. (2002). The human L-threonine 3-dehydrogenase gene is an expressed pseudogene.[1][2][3][4][5][6] BMC Genetics, 3, 18. Link
-
Fan, J., et al. (2012). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298-302. Link
-
Hollinshead, K. E. R., et al. (2018). Oncogenic IDH1 Mutations Promote Enhanced Proline Synthesis through Pyruvate Carboxylase-Dependent Anaplerosis. Cell Reports, 22(12), 3107-3114. Link
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384. Link
Sources
- 1. Reactome | Threonine catabolism [reactome.org]
- 2. Reactome | Threonine catabolism [reactome.org]
- 3. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDH L-threonine dehydrogenase (pseudogene) - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: L-Threonine 13C4 vs. U-13C L-Threonine
The following technical guide details the distinction, applications, and experimental protocols for L-Threonine 13C4 versus U-13C L-Threonine .
Nomenclature, Application Logic, and Experimental Protocols
Executive Summary: The Core Distinction
To the precise chemist, L-Threonine 13C4 and U-13C L-Threonine are chemically identical. Both terms describe the L-isomer of threonine (
However, in drug development and metabolic research, the terminology signals the experimental intent :
-
"13C4" (The Static Ruler): Used primarily in Targeted Quantitation (LC-MS/MS) . The nomenclature emphasizes the mass shift (+4.01 Da) required to separate the Internal Standard (IS) from the endogenous analyte.
-
"U-13C" (The Dynamic Tracer): Used in Metabolic Flux Analysis (MFA) . The "U" (Uniform) nomenclature emphasizes the structural integrity of the carbon backbone, which is critical when tracing how the molecule breaks apart into downstream metabolites (e.g., Glycine, Acetyl-CoA).
Chemical Identity & Physical Specifications
Before distinguishing the applications, we must establish the shared chemical ground.
| Feature | Specification | Technical Note |
| Chemical Formula | All 4 carbons are | |
| Unlabeled Mass (Monoisotopic) | 119.0582 Da | Standard L-Threonine ( |
| Labeled Mass (13C4/U-13C) | 123.0716 Da | Mass shift of +4.0134 Da . |
| Isotopic Purity | Typically >98-99% | Critical for MFA to reduce "natural abundance" correction noise. |
| Chiral Purity | L-Isomer | D-isomer impurities can skew enzymatic assays. |
Structural Visualization
The following diagram illustrates the uniform labeling pattern relevant to both terminologies.
[1][4]
Application I: L-Threonine 13C4 as an Internal Standard
Context: Pharmacokinetics (PK), Bioanalysis, and Absolute Quantitation.
In this context, the molecule is a static reference . You do not expect the 13C4 Threonine to metabolize; you expect it to behave exactly like the analyte during extraction and ionization but appear at a different mass-to-charge ratio (
The "Mass Shift" Logic
The "13C4" tag highlights the +4 Da shift. In Mass Spectrometry, this shift must be sufficient to avoid isotopic overlap .
-
Problem: Natural Threonine (
) has naturally occurring isotopes (M+1, M+2) due to the 1.1% natural abundance of . -
Solution: A +4 Da shift places the Internal Standard far beyond the natural isotopic envelope of the analyte, ensuring zero cross-talk (Signal-to-Noise ratio preservation).
Protocol 1: ID-LC-MS/MS Quantitation
Objective: Quantify endogenous L-Threonine in human plasma.
-
Preparation of IS Solution:
-
Dissolve L-Threonine 13C4 in 0.1 M HCl to create a 1 mM stock.
-
Dilute to a working concentration (e.g., 10 µM) in methanol/water (50:50).
-
-
Sample Processing:
-
Aliquot 50 µL of Plasma.
-
Spike: Add 10 µL of L-Threonine 13C4 working solution (The "Ruler").
-
Precipitation: Add 200 µL cold Acetonitrile to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min.
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a C18 or HILIC column.
-
Monitor Transitions (MRM Mode):
-
Analyte (Light):
(Loss of Formic Acid). -
IS (Heavy 13C4):
.
-
-
-
Calculation:
-
Plot Area Ratio:
. -
The 13C4 standard corrects for matrix effects and ionization suppression because it co-elutes perfectly with the analyte.
-
Application II: U-13C Threonine for Metabolic Flux Analysis (MFA)
Context: Cancer Metabolism, Cell Biology, and Pathway Tracing.
Here, the molecule is a dynamic tracer . The "Uniform" (U) designation is vital because the experiment tracks how the carbon backbone breaks. Researchers feed cells U-13C Threonine and look for "M+2" or "M+1" fragments in downstream metabolites.
The "Bond Breakage" Logic
Threonine is catabolized via two main pathways. The labeling pattern of the products reveals which pathway is active.
-
Threonine Dehydrogenase (TDH): Cleaves Threonine (C4) into Glycine (C2) and Acetyl-CoA (C2) .
-
Result: If you start with U-13C (C4), you get labeled Glycine (M+2) and labeled Acetyl-CoA (M+2).
-
-
Threonine Dehydratase (TD): Converts Threonine to
-Ketobutyrate , which enters the TCA cycle.
Visualization: Tracing the Carbon Fate
The following diagram shows why "Uniform" labeling is necessary to trace the split.
Protocol 2: Isotopic Labeling Experiment
Objective: Determine Threonine catabolism route in cancer cells.
-
Media Preparation:
-
Prepare Threonine-free DMEM.
-
Supplement with U-13C L-Threonine (final conc. 0.8 mM).
-
Note: Dialyzed FBS must be used to remove unlabeled amino acids.
-
-
Cell Culture:
-
Seed cells and incubate for 24 hours to reach "Isotopic Steady State".
-
-
Metabolite Extraction:
-
Wash cells with cold saline.
-
Quench metabolism with 80% cold Methanol (-80°C).
-
Scrape and centrifuge.
-
-
Analysis (GC-MS or LC-HRMS):
-
Analyze downstream metabolites: Glycine and Citrate (TCA marker).
-
Data Interpretation:
-
High M+2 Glycine indicates TDH activity.
-
High M+4 Citrate (via Acetyl-CoA) confirms entry into TCA cycle.
-
-
Summary of Differences
| Feature | L-Threonine 13C4 | U-13C L-Threonine |
| Primary Field | Mass Spectrometry (Quantitation) | Metabolic Flux Analysis (MFA) |
| Role | Internal Standard (IS) | Metabolic Tracer |
| Key Attribute | Mass Difference (+4 Da) | Carbon Connectivity |
| Data Output | Concentration (µM) | Mass Isotopologue Distribution (MID) |
| Cost Sensitivity | Lower (Small amounts used) | Higher (Used in bulk media) |
References
-
Sigma-Aldrich. L-Threonine-13C4, 15N Specifications and Applications. Stable Isotope Catalog. Link
-
Cambridge Isotope Laboratories (CIL). Stable Isotopes for Mass Spectrometry and Metabolic Research. CIL Application Notes. Link
-
ResearchGate. Simultaneous measurement of 13C and 15N-isotopic enrichments of threonine by mass spectrometry. Link
-
National Institutes of Health (NIH). Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC. Link
-
Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. L -Threonine-13C4,15N 13C 98atom , 15N 98atom 202468-39-1 [sigmaaldrich.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for L-Threonine 13C4 isotopes
Technical Guidance for Isotope-Labeled Standards in Drug Development & Proteomics
Executive Summary
L-Threonine [13C4] is a high-value, stable isotope-labeled internal standard used critically in quantitative proteomics (SILAC), metabolic flux analysis, and NMR spectroscopy. While chemically robust compared to sulfur-containing amino acids (e.g., Methionine), L-Threonine is susceptible to specific degradation pathways—primarily dehydration and aldol cleavage—when exposed to improper environmental conditions.
This guide defines the "Gold Standard" storage and handling protocol . It shifts from a passive "store at -20°C" mindset to an active Lifecycle Management System , ensuring isotopic enrichment integrity (>99%) and chemical purity throughout the reagent's usable life.
Physicochemical Identity & Risk Profile
Understanding the molecular properties of the isotope is the first step in designing a stability protocol. The substitution of Carbon-12 with Carbon-13 increases the molecular weight but leaves the chemical reactivity largely unchanged, meaning standard degradation pathways still apply, often with higher financial stakes.
| Property | Specification | Critical Implication |
| Compound | L-Threonine [13C4] | Universal carbon labeling (U-13C4). |
| Molecular Formula | 13C4H9NO3 | MW: ~123.15 g/mol (vs. 119.12 unlabeled). |
| Solubility | ~90 g/L (Water, 20°C) | Highly hydrophilic; prone to moisture absorption. |
| Hygroscopicity | Moderate to High | Risk: Caking facilitates hydrolysis and microbial growth. |
| pKa Values | Buffer pH must avoid isoelectric precipitation if concentrated. | |
| Primary Degradation | Dehydration ( | Accelerated by heat and acidic pH. |
| Secondary Degradation | Aldol Cleavage ( | Catalyzed by specific enzymes or high pH/heat. |
Stability Mechanisms & Degradation Logic
The stability of L-Threonine [13C4] is governed by three vectors: Moisture , Thermal Energy , and Microbial Activity .
The Hygroscopic Cascade
L-Threonine is zwitterionic. Upon absorbing atmospheric moisture, the crystal lattice relaxes, increasing molecular mobility. This "pseudo-liquid" state lowers the activation energy for:
-
Racemization: Conversion from L- to D-Threonine (biologically inactive in many specific assays).
-
Microbial Consumption: Bacterial contaminants (e.g., Corynebacterium spp.) express threonine dehydratase, rapidly scavenging the expensive isotope.
Chemical Degradation Pathways
The following DOT diagram illustrates the chemical fate of L-Threonine if storage conditions are breached.
Figure 1: Chemical degradation pathways of L-Threonine. Red paths indicate irreversible chemical loss; dashed paths indicate stereochemical loss.
The "Gold Standard" Storage Protocol
This protocol is designed to maximize shelf-life (2+ years for solid, 6 months for liquid).
Solid State Storage (Lyophilized Powder)
Status: Preferred for long-term banking.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap (prevents leaching and light exposure).
-
Secondary Containment: Place the vial inside a re-sealable barrier bag (Mylar or heavy-duty polyethylene) containing a fresh silica gel desiccant pack .
-
Temperature: Store at -20°C (Standard) or 4°C (Acceptable for <6 months).
-
Note: While room temperature storage is possible for short durations during shipping, -20°C halts kinetic degradation.
-
-
Equilibration Rule: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside the desiccated bag. Crucial: Opening a cold vial condenses atmospheric water onto the powder, initiating the "Hygroscopic Cascade."
Liquid State Storage (Solubilized Stock)
Status: High risk; requires strict aliquoting.
-
Solvent: Nuclease-free, LC-MS grade water.
-
Concentration: Prepare concentrated stocks (e.g., 50-100 mM) to minimize surface-area-to-volume ratio effects.
-
Sterilization: Filtration via 0.22
m PVDF filter is mandatory to remove microbial contaminants that consume Threonine. -
Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use volumes (e.g., 50
L) in low-binding PCR tubes. -
Temperature:
Handling & Reconstitution Workflow
To ensure data integrity, the handling process must prevent cross-contamination and isotopic dilution.
Figure 2: Zero-contamination handling workflow for isotope-labeled standards.
Quality Control (QC) & Validation
Trust but verify. If the standard has been stored for >12 months or subjected to temperature excursions, validate using one of these methods.
Method A: Isotopic Enrichment Verification (LC-MS)
-
Purpose: Ensure 13C content is >99% and no unlabeled L-Threonine (M+0) is present.
-
Protocol:
-
Dilute stock to 10
M in 0.1% Formic Acid/Water. -
Inject onto C18 column (HILIC preferred for polar retention).
-
Monitor m/z 124.1 (13C4-Thr, [M+H]+) vs. m/z 120.1 (Unlabeled Thr).
-
Acceptance Criteria: Intensity ratio (120.1 / 124.1) < 0.01.
-
Method B: Chemical Purity (qNMR)[3]
-
Purpose: Detect degradation products (Glycine, Ketobutyrate).
-
Protocol:
-
Dissolve ~5 mg in D2O.
-
Acquire 1H-NMR or 13C-NMR.
-
Diagnostic Peaks:
-
L-Threonine
-CH3: Doublet at ~1.3 ppm. -
Degradation (Glycine): Singlet at ~3.55 ppm.
-
Degradation (Acetaldehyde): Doublet ~2.2 ppm / Quartet ~9.8 ppm.
-
-
Troubleshooting Guide
| Observation | Root Cause | Remediation |
| Powder Clumping | Moisture ingress (Hygroscopicity). | Discard. Weighing error risk is too high; hydrolysis likely initiated. |
| Yellow Discoloration | Oxidation or Maillard reaction (if stored with sugars). | Discard. Purity compromised. |
| Unexpected MS Mass Shift | Incomplete labeling or wrong isotope batch. | Verify Certificate of Analysis (CoA).[3] Check for M+3 or M+2 isotopologues. |
| Low Signal Intensity | Precipitation or microbial consumption. | Vortex vigorously. If signal remains low, filter-sterilize and re-quantify. |
References
-
MedChemExpress. L-Threonine-13C4 Product Guidelines. Retrieved from
-
Cambridge Isotope Laboratories. Storage and Stability of Stable Isotope Labeled Amino Acids. Retrieved from
-
Sigma-Aldrich (Merck). L-Threonine Specification and Storage. Retrieved from
-
National Institutes of Health (NIH). Bacterial catabolism of threonine: Degradation pathways. PubMed.[4] Retrieved from
-
ChemicalBook. L-Threonine Chemical Properties and Stability. Retrieved from
Sources
Technical Guide: L-Threonine 13C4 in Quantitative Glycomics & PTM Analysis
This technical guide details the application of L-Threonine 13C4 (L-Thr-13C4) in quantitative glycomics and the analysis of post-translational modifications (PTMs), specifically focusing on mucin-type O-glycosylation.
Part 1: Executive Summary
The structural complexity of mucin-type O-glycans —characterized by dense clusters of Serine and Threonine residues—presents a "blind spot" for traditional proteomics. Standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) relies on Lysine (Lys) and Arginine (Arg) isotopes. However, mucin domains are frequently Lys/Arg-deficient , rendering them invisible to standard trypsin-based quantification workflows.
L-Threonine 13C4 overcomes this limitation by metabolically labeling the peptide backbone directly at the site of O-glycosylation. This guide outlines a self-validating workflow for using L-Thr-13C4 to quantify high-density O-glycopeptides and differentiate complex PTM occupancy (e.g., Phosphorylation vs. O-GlcNAc) via high-resolution Mass Spectrometry (MS).
Part 2: Mechanism of Action & Isotopic Logic
The "Threonine-SILAC" Advantage
L-Threonine 13C4 (
-
Natural Threonine (Light): Monoisotopic Mass ≈ 119.058 Da
-
L-Threonine 13C4 (Heavy): Monoisotopic Mass ≈ 123.071 Da
-
Mass Shift (
): +4.013 Da per Threonine residue.
In mucin domains (e.g., MUC1, IgA1 hinge region), threonine repeats are common. A peptide containing five threonines will exhibit a mass shift of +20 Da , moving the heavy signal into a noise-free region of the mass spectrum, significantly improving the signal-to-noise ratio (SNR) for quantitation.
Differentiation of PTMs
L-Thr-13C4 labels the protein backbone , not the modification. This provides a stoichiometric reference point.
-
Scenario: A peptide exists in both phosphorylated (Thr-PO4) and glycosylated (Thr-GalNAc) forms.
-
Application: By spiking L-Thr-13C4 labeled standards (heavy) into a wild-type sample (light), you can quantify the absolute abundance of each modified form relative to the heavy backbone standard, decoupling expression changes from PTM occupancy changes.
Part 3: Experimental Workflow
Workflow 1: Threonine-SILAC for Mucin O-Glycomics
This protocol is designed for the quantification of O-GalNAc mucin-type glycans in cell lines (e.g., CHO, HEK293, or cancer lines).
Phase A: Metabolic Labeling
-
Media Preparation: Prepare custom DMEM/RPMI deficient in Threonine.
-
Labeling: Supplement "Heavy" media with L-Threonine 13C4 (100 mg/L) and "Light" media with natural L-Threonine.
-
Critical Step: To prevent metabolic scrambling (conversion of Thr to Gly), add excess Glycine to the media or limit culture time to 5-6 doublings.
-
-
Cell Culture: Passage cells for at least 5 doublings to achieve >98% incorporation efficiency.
-
Lysis & Mixing: Lyse cells in 8M Urea. Mix Light (Control) and Heavy (Treated) lysates at a 1:1 protein ratio.
Phase B: Enrichment & Digestion
-
Digestion (Mucin-Specific): Standard Trypsin is ineffective for mucin domains. Use Pronase or Glu-C/Asp-N cocktails to generate glycopeptides.
-
Enrichment: Use Jacalin lectin chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) to enrich for hydrophilic O-glycopeptides.
-
Why? Unmodified peptides will dominate the MS spectra. Enrichment is mandatory for low-abundance O-glycans.
-
Phase C: Mass Spectrometry (LC-MS/MS)
-
Instrument: Orbitrap or Q-TOF with ETD (Electron Transfer Dissociation) capabilities.
-
Fragmentation:
-
HCD (Higher-energy Collisional Dissociation): Generates glycan oxonium ions (e.g., 204.08 Da for HexNAc).
-
ETD: Preserves the glycan attachment, allowing site localization.
-
-
Quantification: Extract Ion Chromatograms (XIC) for Light vs. Heavy pairs. Look for mass pairs separated by
Da, where is the number of Threonines.
Visualization: Threonine-SILAC Workflow
Figure 1: Workflow for Threonine-SILAC (Thr-SILAC) targeting mucin-type O-glycopeptides. Note the specific digestion and enrichment steps required for non-tryptic mucin domains.
Part 4: Data Analysis & Interpretation
Calculating Mass Shifts
The mass shift is dynamic, depending on the peptide sequence.
| Peptide Sequence | # of Threonines | Light Mass (Monoisotopic) | Heavy Mass (+13C4 Thr) | Shift ( |
| APTVG | 1 | 457.25 Da | 461.26 Da | +4.01 Da |
| PTTTPIT | 4 | 727.41 Da | 743.46 Da | +16.05 Da |
| VTSAPDTR (MUC1) | 2 | 844.42 Da | 852.45 Da | +8.02 Da |
Differentiation Logic: Phospho vs. Glyco
When analyzing PTM crosstalk (e.g., Yin-Yang sites where O-GlcNAc competes with Phosphorylation), L-Thr-13C4 acts as the normalizer .
-
Identify the Peptide: Use the heavy backbone to confirm the peptide sequence via MS2.
-
Check the Modification Mass:
-
Phosphorylation: +79.966 Da
-
O-GlcNAc: +203.079 Da
-
O-GalNAc: +203.079 Da (Distinguished by retention time or unique oxonium ions).
-
-
Ratio Calculation:
Visualization: Mass Shift Logic
Figure 2: Mass shift logic for a tri-threonine peptide. The incorporation of three L-Thr-13C4 residues results in a predictable +12 Da shift, distinct from PTM mass additions.
Part 5: References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Steentoft, C., et al. (2013). Precision mapping of the human O-GalNAc glycoproteome through SimpleCell technology. The EMBO Journal. Link
-
Darula, Z., & Medzihradszky, K. F. (2018). Analysis of O-glycosylation in mucin domains. Mass Spectrometry Reviews. Link
-
Cambridge Isotope Laboratories. L-Threonine (13C4) Product Specification & Applications. Link
-
Bagriantsev, S., et al. (1999). Metabolic labeling of proteins for NMR studies using [13C] glucose and [13C] threonine. Journal of Biomolecular NMR. Link
Protocol for L-Threonine 13C4 metabolic flux analysis (MFA)
Abstract
L-Threonine metabolism is a critical determinant of cell fate, particularly in mouse embryonic stem cells (mESCs) and certain cancer subtypes where the Threonine Dehydrogenase (TDH) pathway drives a "high-flux backbone" of metabolism.[1] This application note provides a rigorous, field-validated protocol for using L-Threonine [U-13C4] to map carbon flux into the glycine-cleavage system (1C metabolism) and the TCA cycle. Unlike generic metabolomics guides, this protocol emphasizes the specific atom-mapping logic, critical media formulation requirements (dialyzed serum), and HILIC-MS/MS parameters necessary to resolve the M+2 isotopomers of downstream metabolites.
Introduction & Mechanistic Rationale
The Biological Imperative
While threonine is often viewed merely as a protein building block, in pluripotent stem cells and rapidly dividing tumors, it serves as a primary fuel source.[1] The enzyme Threonine Dehydrogenase (TDH) catabolizes threonine into two distinct carbon fuels:[2][3][4][5]
-
Glycine: Feeds the folate cycle (1C metabolism) for nucleotide synthesis.
-
Acetyl-CoA: Feeds the TCA cycle for ATP production and histone acetylation.
Why L-Threonine [U-13C4]?
The Uniformly Labeled (U-13C4) tracer is the gold standard for this analysis because it allows for unambiguous discrimination between the TDH pathway and the alternative Threonine Dehydratase pathway.
-
TDH Pathway: Cleaves the 4-carbon threonine into a 2-carbon Glycine and a 2-carbon Acetyl-CoA.
-
Result: Distinct M+2 signatures in both pools.
-
-
Dehydratase Pathway: Deaminates threonine to
-ketobutyrate (4-carbon), which becomes Propionyl-CoA.-
Result:M+4 or M+3 signatures in downstream propionate metabolites, distinct from the acetyl-CoA pool.
-
Experimental Design & Atom Mapping
Before pipetting, the researcher must understand the carbon transitions.
Atom Mapping Logic
L-Threonine [U-13C4] contains four heavy carbons (
-
Glycine (M+2): Represents carbons C1 and C2 of Threonine.
-
Acetyl-CoA (M+2): Represents carbons C3 and C4 of Threonine.
-
Citrate (M+2): Formed when Acetyl-CoA (M+2) condenses with unlabeled Oxaloacetate (M+0).
Visual Pathway Map
Figure 1: Atom mapping of L-Threonine [U-13C4] catabolism. Red indicates the parent tracer; Green indicates primary M+2 metabolites; Yellow indicates secondary TCA incorporation.
Comprehensive Protocol
Phase 1: Reagent Preparation (Critical)
Standard FBS contains ~400 µM Threonine. Using standard FBS will dilute your tracer and invalidate flux calculations.
-
Dialyzed FBS: Use Dialyzed Fetal Bovine Serum (10k MWCO) to remove endogenous amino acids.
-
Base Media: DMEM or RPMI deficient in L-Threonine.
-
Tracer Reconstitution: Dissolve L-Threonine [U-13C4] (e.g., Cambridge Isotope Labs) in PBS to a 100 mM stock. Filter sterilize (0.22 µm).
-
Labeling Media: Reconstitute the base media with Dialyzed FBS (10%) and add L-Threonine [U-13C4] to the physiological concentration (usually 0.8 mM for DMEM).
Phase 2: Cell Culture & Labeling
Goal: Isotopic Steady State.[6]
-
Seeding: Seed cells (e.g., mESCs or Cancer lines) in 6-well plates. Allow to attach overnight in standard media.
-
Wash: Aspirate standard media. Wash 2x with warm PBS to remove residual unlabeled threonine.
-
Pulse: Add 2 mL of Labeling Media (13C4-Threonine).
-
Duration:
-
Metabolic Flux (Glycolysis/TCA): 6–24 hours is typically sufficient for isotopic steady state in TCA intermediates.
-
Macromolecules (Protein/DNA): 24–48 hours required.
-
-
Control: Prepare one well with Unlabeled Threonine (Natural Abundance Control) to establish the baseline M+0 signal.
Phase 3: Metabolite Extraction (Quenching)
Speed is vital to prevent ATP turnover during harvesting.
-
Quench: Place plate on a bed of dry ice. Aspirate media rapidly.
-
Wash: Immediately wash with 1 mL Ice-Cold Ammonium Carbonate (pH 7.4) or PBS. (Ammonium carbonate is volatile and compatible with MS).
-
Extract: Add 1 mL of Extraction Solvent (-80°C, 80% Methanol / 20% Water) directly to the cells.
-
Scrape: Scrape cells while keeping the plate on dry ice. Transfer lysate to a chilled microcentrifuge tube.
-
Vortex & Spin: Vortex vigorously for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.
-
Supernatant: Transfer supernatant to a fresh glass vial for LC-MS. (Optional: Dry down under nitrogen flow and reconstitute in 100 µL 50:50 Acetonitrile:Water for higher sensitivity).
Phase 4: HILIC-LC-MS/MS Analysis
Reverse Phase (C18) retains polar amino acids poorly. HILIC is mandatory.
LC Parameters:
-
Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 40% B over 12 minutes. Flow rate: 0.2 mL/min.
MS Parameters (Targeted MRM or High-Res):
-
Mode: Negative Mode (for TCA intermediates) and Positive Mode (for Amino Acids). Note: Switch polarity or run two injections.
| Metabolite | Polarity | Precursor Formula | Mass Shift (Label) | Key Transition (Q1 -> Q3) |
| L-Threonine | Pos (+) | C4H9NO3 | M+4 | 120.1 -> 74.1 (M+0) / 124.1 -> 76.1 (M+4) |
| Glycine | Pos (+) | C2H5NO2 | M+2 | 76.1 -> 30.1 (M+0) / 78.1 -> 32.1 (M+2) |
| Acetyl-CoA | Pos (+) | C23H38N7O17P3S | M+2 | 810.1 -> 303.1 (M+0) / 812.1 -> 305.1 (M+2) |
| Citrate | Neg (-) | C6H8O7 | M+2 | 191.0 -> 111.0 (M+0) / 193.0 -> 113.0 (M+2) |
| Succinate | Neg (-) | C4H6O4 | M+2 | 117.0 -> 73.0 (M+0) / 119.0 -> 75.0 (M+2) |
Data Analysis & Flux Calculation
Natural Abundance Correction
Raw MS data includes naturally occurring isotopes (
Calculating Fractional Contribution (FC)
The FC tells you what percentage of the metabolite pool is derived from the tracer.
- = isotopomer (0, 1, 2...)
-
= abundance of isotopomer
- = number of carbon atoms in the metabolite
Interpreting the Threonine Signature
-
High Glycine M+2 Enrichment: Indicates active TDH pathway.
-
High Citrate M+2 Enrichment: Indicates Threonine -> Acetyl-CoA -> TCA flux.
-
Ratio Check: If Glycine M+2 is high but Citrate M+2 is low, the Acetyl-CoA generated may be diverted to fatty acid synthesis or acetylation rather than oxidation.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Enrichment (<5%) | Competition from unlabeled Threonine. | Verify use of Dialyzed FBS . Ensure cells were washed before pulse. |
| M+1 Peaks Observed | Incomplete correction or scrambling. | Check natural abundance correction matrix. M+1 in Citrate can occur via IDH reversibility (reductive carboxylation). |
| Poor Peak Shape | HILIC column degradation. | HILIC columns are sensitive. Re-equilibrate for 20 mins between runs. Store in 90% ACN. |
| Cell Death | Threonine deprivation shock. | Ensure the 13C-Threonine concentration matches the standard media formulation (e.g., 0.8 mM). |
References
-
Wang, J., et al. (2009).[2] Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science, 325(5939), 435-439.[2] Link[2]
- Core grounding for the TDH p
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link
- Authoritative guide on MFA methodology and data interpret
-
Yuan, J., et al. (2008). Stable Isotope Labeling Assisted Metabolomics: A Comprehensive Approach. Analytical Chemistry, 80(2), 431-440. Link
- Source for HILIC-MS parameters for polar metabolites.
-
Jang, C., et al. (2018).[7] Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. Link
- Comprehensive review of tracer selection and
Sources
- 1. Threonine metabolism and embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dependence of mouse embryonic stem cells on threonine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Using L-Threonine 13C4 as an internal standard for LC-MS/MS
Application Note: High-Precision Quantitation of L-Threonine in Biological Matrices using L-Threonine
Abstract
This application note details a robust, high-throughput protocol for the quantification of L-Threonine in complex biological matrices (plasma, cell culture supernatant) using L-Threonine
Introduction
The Analytical Challenge
L-Threonine is an essential amino acid and a critical biomarker in metabolic flux analysis, insulin resistance studies, and cancer metabolism. However, its quantification by LC-MS/MS presents two specific challenges:
-
Isobaric Interference: L-Threonine (
Da) is isobaric with L-Allo-Threonine and Homoserine. These compounds share the same precursor ion ( ) and often similar fragmentation patterns, necessitating chromatographic resolution. -
Matrix Effects: In biological fluids, phospholipids and salts often co-elute with polar amino acids, causing significant ion suppression or enhancement.
Why L-Threonine ?
While deuterated standards (e.g., Threonine-
L-Threonine
-
Identical Retention Time:
atoms do not alter the hydrophobicity or pKa significantly, ensuring perfect co-elution. -
Mass Shift (+4 Da): Provides a clean mass spectral window (
) free from natural isotopic overlap (M+4 abundance of native Threonine is negligible).
Technical Specifications
| Property | L-Threonine (Native) | L-Threonine |
| Formula | ||
| Molecular Weight | ||
| Precursor Ion (Q1) | ||
| Solubility | Water ( | Water ( |
| Storage | Room Temp (Dry) | Room Temp (Dry, desiccated) |
Experimental Protocol
Materials & Reagents
-
Analyte: L-Threonine Standard (Sigma-Aldrich/Merck).
-
Internal Standard: L-Threonine
(Cambridge Isotope Laboratories or equivalent). -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (
mm, m) or Restek Raptor Polar X.
Solution Preparation
A. Internal Standard Stock (1 mg/mL)
-
Weigh
mg of L-Threonine into a mL Eppendorf tube. -
Dissolve in
mL of ACN:Water ( Formic Acid). -
Vortex for 1 minute. Store at
C.[2]
B. Working Internal Standard (WIS) Solution
-
Dilute the Stock
in ACN to achieve a concentration of g/mL. -
Note: High organic content in the WIS helps precipitate proteins during sample prep.
Sample Preparation (Protein Precipitation)
This method avoids derivatization, reducing prep time and reagent cost.
-
Aliquot: Transfer
L of plasma/cell media to a centrifuge tube. -
Precipitate: Add
L of WIS Solution (Cold Acetonitrile containing L-Threonine ). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at
for 10 minutes at C. -
Transfer: Move
L of the supernatant to an LC vial with a glass insert. -
Inject: Inject
L into the LC-MS/MS.
LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
HILIC is essential for retaining polar amino acids and separating isomers.
-
Mobile Phase A:
mM Ammonium Formate in Water, pH (adjusted with Formic Acid). -
Mobile Phase B: Acetonitrile with
Formic Acid.[3] -
Flow Rate:
mL/min. -
Column Temp:
C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 90% | Initial Conditions |
| 2.0 | 90% | Isocratic Hold (Equilibration) |
| 8.0 | 50% | Elution Gradient |
| 8.1 | 40% | Column Wash |
| 10.0 | 40% | End Wash |
| 10.1 | 90% | Re-equilibration |
| 13.0 | 90% | End Run |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
MRM Transitions:
| Compound | Precursor (
-
Mechanistic Note: The transition
corresponds to the loss of ( Da). For the standard, this loss involves the -labeled carbonyl, resulting in a loss of ( Da). Thus, .
Workflow Visualization
Figure 1: End-to-end workflow for L-Threonine quantitation using stable isotope dilution.
Validation & Quality Control
Linearity and Range
Construct a calibration curve from
-
Plot: Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Acceptance:
. Weighting factor is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
Matrix Effect Calculation
The use of L-Threonine
-
Interpretation: A value close to
indicates no matrix effect. If the value is (suppression), the IS corrects for it only if it co-elutes perfectly. This confirms the superiority of over Deuterium.
Separation of Isomers
Ensure that L-Allo-Threonine is chromatographically resolved. In the HILIC method described, L-Threonine typically elutes at
-
QC Check: Inject a mixed standard of Threonine and Allo-Threonine during method development to verify resolution (
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | pH mismatch or column overload. | Ensure Mobile Phase A is pH |
| Low Sensitivity | Ion suppression. | Check retention time; ensure Threonine elutes away from the solvent front (void volume). |
| Non-Linearity | Saturation of detector. | Dilute samples or use a less abundant isotope transition ( |
| RT Shift | Mobile phase evaporation. | Freshly prepare organic mobile phase daily; HILIC is sensitive to water content in ACN. |
References
-
Restek Corporation. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Application Notes. [Link]
-
Agilent Technologies. "Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS." Agilent Application Note 5991-8866EN. [Link]
-
Gu, L., et al. "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." Journal of Chromatography B, 2018.[7] [Link]
-
SCIEX. "Rapid LC-MS/MS Analysis of Free Amino Acids in Extracellular Matrix." SCIEX Technical Notes. [Link]
Sources
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciex.com [sciex.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. protocols.io [protocols.io]
Application Note: Preparation of L-Threonine 13C4 Supplemented Cell Culture Media for Metabolic Flux Analysis
Abstract
This application note details the preparation of cell culture media supplemented with L-Threonine-13C4 (U-13C4). While standard SILAC protocols focus on Lysine and Arginine for proteomic turnover, Threonine labeling is critical for tracing carbon flux into the Glycine-Serine-Threonine axis, One-Carbon metabolism, and the TCA cycle via Acetyl-CoA. This guide addresses the specific challenges of Threonine solubility, the necessity of dialyzed serum to prevent isotopic dilution, and the precise stoichiometry required to match physiological concentrations (0.8 mM in standard DMEM).
Introduction: The Metabolic Context
L-Threonine is an essential amino acid that serves as a pivotal node in central carbon metabolism. Unlike non-essential amino acids, mammalian cells cannot synthesize the Threonine carbon skeleton de novo; therefore, the intracellular pool is derived entirely from extracellular uptake or protein degradation.
When L-Threonine-13C4 is introduced, it allows researchers to trace carbon atoms through two primary catabolic pathways:
-
Threonine Dehydrogenase (TDH) Pathway: Converts Threonine to Glycine and Acetyl-CoA.
-
Serine Hydroxymethyltransferase (SHMT) Pathway: Cleaves Threonine into Glycine and Acetaldehyde.
The fidelity of this tracing depends entirely on the purity of the input media. Any contamination from unlabeled (
Critical Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| L-Threonine-13C4 | >99% Purity, 97-99% 13C enrichment | The stable isotope tracer.[1] |
| Deficient Media | DMEM or RPMI 1640 without L-Threonine | Base media preventing light isotope contamination. |
| Dialyzed FBS | 10 kDa MWCO (Molecular Weight Cut-Off) | Removes endogenous amino acids while retaining growth factors. |
| L-Glutamine | 200 mM Stock | Essential supplement (often unstable in liquid media). |
| Pen/Strep | 100x Solution | Antibiotic/Antimycotic. |
| Sterile Water | Cell Culture Grade (Endotoxin-free) | Solvent for stock solutions. |
Equipment
-
Analytical Balance (Precision
0.1 mg) -
0.22
m Syringe Filters (PES or PVDF) -
Biosafety Cabinet (Class II)
-
Vortex Mixer
Pre-Protocol Calculations
Standard DMEM contains 0.8 mM L-Threonine. To maintain physiological relevance, the supplemented media must match this concentration.
Molecular Weight Difference:
-
Natural L-Threonine (
C H NO ): 119.12 g/mol -
L-Threonine-13C4 (
C H NO ): 123.15 g/mol (approximate, check CoA)
Calculation for 500 mL of Media (Target 0.8 mM):
Expert Insight: Do not use the weight of natural Threonine (47.6 mg) for the calculation. You must account for the heavier mass of the Carbon-13 atoms, otherwise, your final molarity will be slightly lower than physiological levels.
Detailed Protocol
Phase 1: Preparation of 100x Threonine-13C4 Stock Solution
Causality: Preparing a concentrated stock reduces weighing errors associated with measuring small amounts of powder for individual bottles and ensures sterility before addition.
-
Weighing: Weigh 493 mg of L-Threonine-13C4 powder.
-
Solubilization: Add to 50 mL of sterile cell culture grade water.
-
Note: Do not use PBS. High concentrations of amino acids can sometimes salt out or interact with phosphates during freeze-thaw cycles. Water is the safest solvent for this stock.
-
-
Mixing: Vortex until fully dissolved. L-Threonine is highly soluble in water (up to ~90 g/L), so this 9.86 g/L solution will dissolve instantly.
-
Sterilization: Filter the solution through a 0.22
m syringe filter into a sterile 50 mL conical tube. -
Aliquot & Storage: Aliquot into 5 mL volumes (enough for 500 mL media each) and store at -20°C.
-
Shelf Life: Stable for 6-12 months at -20°C.
-
Phase 2: Media Reconstitution
Causality: We use dialyzed FBS because standard FBS contains ~100-200
-
Thaw Reagents: Thaw one 5 mL aliquot of 100x Threonine-13C4 stock and one 50 mL bottle of Dialyzed FBS at 4°C overnight or in a 37°C water bath.
-
Prepare Base: In the biosafety cabinet, open a 500 mL bottle of Threonine-Deficient DMEM .
-
Add Supplements:
-
Add 50 mL Dialyzed FBS (10% final concentration).
-
Add 5 mL Pen/Strep (1% final concentration).
-
Add 5 mL L-Glutamine (if not present in base media).
-
-
Add Isotope: Add the 5 mL aliquot of 100x Threonine-13C4 stock.
-
Mix: Invert the bottle gently 5-10 times. Do not shake vigorously to avoid foaming proteins in the serum.
-
Labeling: Clearly mark the bottle with "13C4-Thr" and the date. Wrap in foil if the media contains light-sensitive components (though Threonine itself is not light-sensitive).
Experimental Workflow Visualization
Figure 1: Workflow for the preparation and application of 13C4-Threonine media. Note the critical requirement for Dialyzed FBS to prevent isotopic dilution.
Quality Control & Validation
Before running a large-scale experiment, validate the media and labeling efficiency.
-
Media QC: Take a 10
L sample of the prepared media. Run on LC-MS.-
Pass Criteria: >99% of Threonine detected should be M+4 (Mass 123.15). If M+0 (Mass 119.12) is significant (>2%), the deficient media or dialyzed FBS is contaminated.
-
-
Cellular Labeling Efficiency: Culture cells for 5 doublings (approx. 5 days for HeLa/HEK293). Extract metabolites.
-
Pass Criteria: Intracellular Threonine pool should be >95% labeled.
-
Metabolic Pathway Tracing (The "Why")
Understanding where the label goes is essential for interpreting data.
Figure 2: Simplified catabolism of 13C4-Threonine. The label splits into Glycine (2 carbons) and Acetyl-CoA (2 carbons), feeding different metabolic subsystems.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency (<90%) | Non-dialyzed FBS used. | Switch to Dialyzed FBS (10kDa cutoff). |
| Cell Growth Arrest | Dialyzed FBS lacks growth factors/lipids.[2] | Add insulin, transferrin, or specific lipid concentrates if cells are sensitive to dialysis. |
| Precipitation in Stock | Stock concentration too high or frozen too slowly. | Warm to 37°C to redissolve. Ensure stock is |
| Unexpected M+2 Species | Metabolic recycling via Glycine. | This is biological, not technical. Threonine |
References
- Fan, J., et al. (2012). Quantitative flux analysis reveals folate-dependent NADPH production. Nature.
-
National Institutes of Health (NIH). (2011). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. PubMed Central. Retrieved from [Link]
Sources
Application Note: Precision Measurement of Protein Synthesis Rates with L-Threonine [U-13C4] Tracers
Introduction & Scientific Rationale
Protein Fractional Synthesis Rate (FSR) is a critical biomarker in metabolic disease, oncology, and drug development. While L-Leucine and L-Phenylalanine are the "gold standards" for skeletal muscle, L-Threonine occupies a unique metabolic niche.
Threonine is a massive contributor to mucin synthesis in the gastrointestinal tract and is heavily utilized during acute-phase immune responses. Consequently, L-Threonine [U-13C4] tracers are the superior choice when investigating gut barrier integrity, mucosal immunity, or hepatic protein turnover, alongside traditional muscle synthesis.
Why the "Flooding Dose" Method?
This protocol utilizes the Flooding Dose technique rather than continuous infusion. By injecting a large bolus of unlabeled Threonine combined with the L-Threonine [U-13C4] tracer, we "flood" the endogenous precursor pools.
-
Causality: This minimizes the specific activity difference between plasma and intracellular tRNA pools.
-
Benefit: It eliminates the need for complex, time-consuming catheterizations in small rodent models, making it ideal for high-throughput pre-clinical screening.
Tracer Kinetic Model
The fundamental principle relies on the incorporation of the heavy isotope (
Figure 1: Two-pool kinetic model for protein synthesis. The flooding dose ensures that Plasma, Intracellular, and tRNA enrichments are virtually identical, simplifying FSR calculation.
Experimental Protocol (Mouse Model)
Objective: Measure FSR in skeletal muscle and small intestine (mucosa).
A. Reagents & Tracer Preparation
-
Tracer: L-Threonine [U-13C4] (97-99% atom % excess).
-
Carrier: L-Threonine (Unlabeled, pharmaceutical grade).
-
Vehicle: 0.9% Saline.
Flooding Solution Formulation: To ensure the precursor pool is flooded, administer a total Threonine dose of 150 µmol per 100g body weight .
-
Prepare a 150 mM stock solution of L-Threonine in saline.
-
Enrich this solution to 20-40 Atom Percent Excess (APE) with L-Threonine [U-13C4].
-
Calculation: For 10 mL: Dissolve 178 mg total Threonine. Use ~142 mg Unlabeled and ~36 mg L-Thr [13C4] (assuming 20% enrichment).
-
B. Animal Administration
-
Fast: Fast mice for 4-6 hours to stabilize basal insulin levels.
-
Injection: Administer the flooding solution via Intraperitoneal (IP) injection.
-
Volume: 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse).
-
-
Incorporation Period: Allow tracer incorporation for exactly 30 to 60 minutes .
-
Critical: Shorter times (<20 min) yield insufficient signal; longer times (>90 min) risk tracer recycling from breakdown.
-
C. Tissue Harvest (The "Stop" Signal)
-
Anesthetize animal (Isoflurane).
-
Blood Collection: Cardiac puncture into heparinized tubes. Centrifuge immediately (2000g, 10 min, 4°C) to separate plasma.
-
Tissue Excision: Rapidly excise liver, gastrocnemius muscle, and a segment of jejunum.
-
Mucosal Scraping: For gut, flush with ice-cold saline, cut open longitudinally, and scrape mucosa with a glass slide.
-
Snap Freeze: Drop tissues immediately into liquid nitrogen. Metabolism must stop instantly.
Analytical Chemistry Workflow
We must separate the Free Amino Acid Pool (Precursor) from the Bound Protein Pool (Product).
Figure 2: Sample preparation workflow separating free precursor pool from bound protein.
Detailed Sample Prep Steps
-
Precipitation: Homogenize tissue in 10% Perchloric Acid (PCA).
-
Separation: Centrifuge.
-
Hydrolysis: Dissolve pellet in 6N HCl. Incubate at 110°C for 24 hours. This liberates amino acids from the protein chain. Dry under nitrogen gas and reconstitute in mobile phase.
LC-MS/MS Parameters
Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for underivatized amino acids.
| Parameter | Setting |
| Column | Amide HILIC (e.g., Waters BEH Amide), 2.1 x 100mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Ionization | ESI Positive Mode |
| Target Analyte | L-Threonine (M+0) |
| Target Tracer | L-Threonine [U-13C4] (M+4) |
MRM Transitions:
-
L-Threonine (M+0): 120.1
74.1 (Loss of formate/water) -
L-Threonine (M+4): 124.1
78.1
Data Analysis & Calculations
Step 1: Calculate Enrichment (APE)
Convert Mass Spec Area Counts into Atom Percent Excess (APE) for both the Free Pool (
Step 2: Calculate Fractional Synthesis Rate (FSR)
The FSR represents the percentage of the protein pool that is renewed per unit of time.
Where:
- : Enrichment of protein pellet at harvest.
- : Natural abundance background (usually ~0, or derived from non-traced control).
- : Average enrichment of the free pool (Plasma or Tissue Supernatant). In flooding dose, these are roughly equal.
- : Incorporation time in minutes .
-
: Conversion factor (Minutes to Days:
is usually handled by the multiplier, but standard convention scales to %/day).
Example Calculation Table:
| Parameter | Value | Notes |
| Time ( | 45 min | Incorporation duration |
| 0.045 APE | Measured from pellet | |
| 12.5 APE | Measured from supernatant | |
| FSR Calculation | Unscaled Rate | |
| Result | 0.008 %/min | |
| Daily Rate | 11.52 %/day |
Troubleshooting & QC
Self-Validating the System:
-
Precursor Stability: The
should remain high and stable throughout the experiment. If drops significantly (<70% of injectate), the flooding dose was insufficient. -
Peak Shape: Threonine is polar. Ensure good retention on HILIC columns; poor retention leads to ion suppression from salts.
-
Metabolic Sinks: Threonine Dehydratase (TDH) converts Threonine to Ketobutyrate. In the liver, this can lower enrichment. The flooding dose (150 µmol) specifically overwhelms TDH capacity to preserve tracer availability.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Garlick, P. J., McNurlan, M. A., & Preedy, V. R. (1980). A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine.[10] Biochemical Journal, 192(2), 719–723. Link
-
Faure, M., Moënnoz, D., Montigon, F., et al. (2002). Dietary threonine restriction specifically increases intestinal mucin synthesis in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology, 282(3), G481-G488. Link
-
Reeds, P. J., et al. (1999). Intestinal glutamate metabolism. Journal of Nutrition, 130(4), 978S-982S. (Context on gut amino acid kinetics). Link
-
Hofman, Z., et al. (2019). An exploration of the methods to determine the protein-specific synthesis and breakdown rates in vivo in humans.[5][6] Physiological Reports. Link
Sources
- 1. Measurement of protein synthesis in human skeletal muscle: further investigation of the flooding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of protein fractional synthetic rate from tracer data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Threonine catabolism to Glycine using L-Threonine 13C4
Application Note: Tracing Threonine Catabolism to Glycine using L-Threonine [U-13C4]
Abstract
This application note details a robust protocol for tracing the metabolic flux of Threonine into the Glycine pool using L-Threonine [U-13C4]. While Threonine catabolism in adult humans is primarily driven by Threonine Dehydratase (TD) yielding
Biological Context & Pathway Logic
The Metabolic Fork: TDH vs. TD
Threonine catabolism sits at a critical bifurcation point determined by species and cellular state:
-
Threonine Dehydrogenase (TDH): Oxidizes Threonine to 2-amino-3-ketobutyrate, which is cleaved by KBL (2-amino-3-ketobutyrate CoA ligase) into Glycine and Acetyl-CoA .[1][2][3] This pathway fuels one-carbon metabolism (SAM synthesis) and the TCA cycle. It is highly active in mESCs but is a pseudogene in humans.
-
Threonine Dehydratase (TD): Deaminates Threonine to
-ketobutyrate and Ammonia. This enters the TCA cycle via Propionyl-CoA but does not produce Glycine . -
Threonine Aldolase (TA): A minor pathway cleaving Threonine directly to Glycine and Acetaldehyde.[4]
Tracing Strategy with L-Threonine [U-13C4]
Using uniformly labeled Threonine (
-
Precursor: L-Threonine (
). -
Product (TDH/TA Pathway): Glycine inherits carbons C1 and C2 from Threonine.
-
Result: Glycine (
) .
-
-
Byproduct (TDH Pathway): Acetyl-CoA inherits carbons C3 and C4.
-
Result: Acetyl-CoA (
) .
-
Figure 1: Metabolic fate of L-Threonine [U-13C4].[1][3][5][6][7][8] The green nodes indicate the specific isotopologues generated via the TDH pathway.
Materials & Reagents
| Category | Item | Specification |
| Tracer | L-Threonine [U-13C4] | >99% purity, 99 atom% 13C. |
| Media | Custom DMEM/RPMI | Threonine-free, Glycine-free (optional for high sensitivity). |
| Solvents | Methanol, Acetonitrile | LC-MS Grade. |
| Additives | Ammonium Formate, Formic Acid | LC-MS Grade.[9][10] |
| Columns | HILIC Column | Waters XBridge Amide or SeQuant ZIC-pHILIC. |
Experimental Protocol
Phase A: Cell Culture & Labeling
Rationale: To detect flux, the exogenous labeled nutrient must replace the endogenous pool. Glycine is non-essential but often abundant in media; reducing unlabeled Glycine enhances sensitivity.
-
Preparation: Prepare "Labeling Medium" by reconstituting Threonine-free medium with dialyzed FBS (10%) and adding L-Threonine [U-13C4] to a final concentration of 400-800 µM (matching standard media levels).
-
Tip: If studying mESCs, ensure LIF (Leukemia Inhibitory Factor) is present to maintain the TDH-high pluripotent state.
-
-
Seeding: Seed cells in 6-well plates (
cells/well). Allow attachment (overnight) in standard media. -
Pulse: Wash cells 2x with PBS. Replace with pre-warmed Labeling Medium .
-
Incubation: Incubate for 24 hours (Steady State) or 0, 2, 4, 8 hours (Kinetic Flux).
Phase B: Metabolite Extraction
Rationale: Rapid quenching is vital to stop metabolic turnover. Methanol/Water is ideal for polar amino acids.
-
Quench: Place plate on ice. Aspirate media rapidly. Wash 1x with ice-cold PBS (or Ammonium Acetate to avoid salt crusts in MS).
-
Lysis: Add 800 µL of -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the well.
-
Scrape & Collect: Scrape cells and transfer suspension to a chilled microcentrifuge tube.
-
Disruption: Vortex vigorously for 10s. Freeze-thaw (liquid N2 / 37°C water bath) 3x to ensure complete lysis.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C .
-
Supernatant: Transfer supernatant to a new glass vial. (Optional: Dry down under N2 stream and reconstitute in 100 µL 50% Acetonitrile for higher concentration).
Phase C: LC-MS/MS Analysis
Rationale: Amino acids are highly polar and retain poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.
LC Conditions:
-
Column: Waters XBridge Amide (
) or equivalent. -
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 85% B to 30% B over 15 minutes.
MS Settings (Triple Quadrupole - MRM Mode):
-
Polarity: Positive ESI (
). -
Transitions:
| Metabolite | Isotopologue | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Threonine | M+0 (Unlabeled) | 120.1 | 74.1 | 15 |
| M+4 (Tracer) | 124.1 | 78.1 | 15 | |
| Glycine | M+0 (Unlabeled) | 76.1 | 30.1 | 10 |
| M+2 (Target) | 78.1 | 32.1 | 10 |
Note: The Glycine product ion 30.1 corresponds to the iminium ion (
Data Analysis & Interpretation
Step 1: Peak Integration
Integrate peaks for Threonine (M+0, M+4) and Glycine (M+0, M+2). Ensure retention times match authentic standards.
Step 2: Natural Abundance Correction
Use software (e.g., IsoCor, Polylode) to correct for naturally occurring isotopes (13C, 15N, 18O) in the unlabeled pool.
Step 3: Calculation of Fractional Contribution
Calculate the enrichment of Glycine derived from Threonine:
Interpretation:
-
High M+2 Glycine: Indicates active TDH pathway (e.g., mESCs).
-
Low/Absent M+2 Glycine: Indicates TD pathway dominance (e.g., human somatic cells) or inactive TDH.
Figure 2: Experimental workflow for 13C-Threonine flux analysis.
References
-
Wang, J., et al. (2009).[3][6] Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science. Link
-
Darling, P. B., et al. (2000).[1] Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans.[1][5] American Journal of Physiology-Endocrinology and Metabolism. Link
-
Yuan, J., et al. (2012). Stable Isotope Labeling Assisted Liquid Chromatography-Mass Spectrometry Metabolomics. Methods in Molecular Biology. Link
-
Thermo Fisher Scientific. (2021). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Link
Sources
- 1. Reactome | Threonine catabolism [reactome.org]
- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Dependence of mouse embryonic stem cells on threonine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for L-Threonine 13C4 pulse-chase studies
Application Note: Precision Kinetics with L-Threonine ( )
Pulse-Chase Design for Protein Turnover & Metabolic Flux
Abstract
This guide details the experimental architecture for using L-Threonine (
Part 1: Strategic Experimental Design
The "Dual-Fate" Challenge
Unlike Leucine or Lysine, which are primarily proteogenic, L-Threonine is metabolically labile in specific cell types (e.g., mouse Embryonic Stem Cells - mESCs). The enzyme Threonine Dehydrogenase (TDH) cleaves Threonine into Glycine and Acetyl-CoA.[1][2][3]
-
Risk: If the "Pulse" is too long,
labels will scramble into Glycine pools (via TDH) and subsequently into purines or other amino acids (via the Glycine Cleavage System). -
Solution: Strict temporal control of the pulse phase and high-concentration "Chase" blocks are required to prevent label recycling.
Experimental Workflow Logic
The design relies on a non-steady-state isotopic transition (Pulse) followed by a restoration of the unlabeled steady state (Chase).[4]
-
Equilibration: Cells must be metabolically synchronized.
-
Pulse (Labeling): Rapid incorporation of
-Thr into nascent proteins. -
Washout: Critical step to remove free intracellular labeled pools.
-
Chase (Decay): Addition of excess unlabeled Threonine (10x-100x) to dilute any recycling isotopes and "lock" the labeled cohort.
Figure 1: The Pulse-Chase Kinetic Workflow. Note the critical "Transition" phase to prevent lag in the chase onset.
Part 2: Detailed Protocol (In Vitro)
Materials & Reagents[5][6]
-
Tracer: L-Threonine (
, 99% atom), typically +4 Da mass shift. -
Depletion Media: DMEM/RPMI deficient in L-Threonine (Custom formulation).
-
Chase Media: Standard DMEM supplemented with 10 mM unlabeled L-Threonine (approx. 10-20x standard media concentration).
-
Quenching Buffer: 80% Methanol (pre-chilled to -80°C).
Step-by-Step Methodology
1. Pre-Pulse Equilibration
-
Action: Aspirate growth media and wash cells 1x with warm PBS.
-
Medium Switch: Add Threonine-Free media for 30 minutes.
-
Rationale: This depletes the intracellular free amino acid pool, maximizing the specific activity of the subsequent pulse. Caution: Do not exceed 60 mins to avoid autophagy induction.
2. The Pulse (Labeling)
-
Preparation: Dissolve L-Threonine (
) in Threonine-free media at a concentration of 0.8 mM (standard DMEM levels). -
Incubation: Apply to cells.[3][7]
-
Duration: 1–4 hours (Protein Turnover) OR 15–60 mins (Metabolic Flux).
-
-
Control: Harvest one "Time 0" plate immediately after the pulse to establish maximum enrichment (
).
3. The Wash (Critical Transition)
-
Action: Rapidly aspirate Pulse media.
-
Wash: Rinse 2x with ice-cold PBS (if stopping) or warm PBS (if chasing).
-
Note: Residual
-Thr in the dish will skew the decay curve.
4. The Chase (Decay)
-
Medium Switch: Add Chase Media (containing 10 mM unlabeled Threonine).
-
Time Points: Harvest cells at geometrically spaced intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Harvesting:
-
Aspirate media.
-
Wash 2x with ice-cold PBS.
-
Lysis: Add 80% MeOH (-80°C) for metabolite extraction OR Urea/SDS buffer for protein extraction.
-
Part 3: Mass Spectrometry Analysis[8]
Sample Preparation (Proteomics)
-
Digestion: Standard Trypsin/Lys-C digestion (FASP or S-Trap protocol).
-
Desalting: C18 StageTip purification.
-
LC-MS/MS: Run on Orbitrap or Q-TOF systems.
MS Data Acquisition Parameters
For L-Threonine (
| Parameter | Setting / Value | Notes |
| Isotope Shift | +4.0071 Da | Per Threonine residue in the peptide. |
| Peptide Selection | Select peptides with 1-2 Thr residues | Avoid peptides with >3 Thr to minimize spectral complexity. |
| Resolution | > 60,000 @ m/z 200 | Required to resolve neutron binding energy defects. |
| Fragmentation | HCD / CID |
Pathway Validation (Metabolic Flux Context)
If studying stem cells, you must verify if the label is being scrambled.
Figure 2: Metabolic bifurcation of Threonine. In TDH-high cells (e.g., mESCs), label scrambling into Glycine/Acetyl-CoA can confound results if not accounted for.
Part 4: Data Analysis & Interpretation[9]
Calculating Fractional Synthesis Rate (FSR)
For the Pulse phase (Synthesis):
- : Change in enrichment of the protein-bound Threonine.
- : Enrichment of the precursor pool (free intracellular Threonine).
- : Duration of the pulse.
Calculating Half-Life (
)
For the Chase phase (Degradation), fit the data to a first-order exponential decay model:
-
: Relative isotope abundance at time
. - : Relative isotope abundance at time 0 (end of pulse).
- : Degradation rate constant.
Troubleshooting & Quality Control
-
Lag Phase: If the decay curve is flat initially, the "Chase" concentration was too low, allowing recycling of
-Thr from degraded proteins back into the precursor pool. Action: Increase Chase unlabeled Thr to 10mM. -
Label Scrambling: If you detect
in Glycine-rich peptides that do not contain Threonine, TDH activity is high. Action: Shorten pulse duration or use TDH inhibitors (e.g., Quinazoline carboxamides) if compatible with the study.
References
-
Wang, J., Alexander, P., Wu, L., et al. (2009).[3] Dependence of Mouse Embryonic Stem Cells on Threonine Catabolism. Science, 325(5939), 435-439.[3] Link[3]
-
Core grounding for Threonine metabolic flux and TDH pathway in stem cells.[3]
-
-
Schwanhäusser, B., Busse, D., Li, N., et al. (2011). Global quantification of mammalian gene expression control. Nature, 473, 337–342. Link
- Authoritative source for Pulse-Chase SILAC methodology and half-life calcul
-
Cambridge Isotope Laboratories. (n.d.). Stable Isotope Labeling Kinetics (SILK) in Cell Culture. Link
- General reference for isotope handling and enrichment calcul
-
Pratt, J. M., et al. (2002). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols. Link
- Methodological basis for MS-based quantific
Sources
- 1. Reactome | Threonine catabolism [reactome.org]
- 2. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of mouse embryonic stem cells on threonine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
Troubleshooting low isotopic enrichment of L-Threonine 13C4 in proteins
Technical Support Center: L-Threonine ( ) Isotopic Enrichment
Status: Active Expertise Level: Senior Application Scientist Subject: Troubleshooting Low Incorporation Efficiency in Proteomic Workflows
Introduction
Welcome to the Stable Isotope Technical Desk. You are likely here because your Mass Spectrometry (MS) data shows significantly less than the expected >95% incorporation of L-Threonine (
Unlike Arginine or Lysine (the "gold standards" of SILAC), Threonine presents unique metabolic challenges. It is not strictly "essential" in all contexts and sits at a metabolic branch point that differs radically between species (e.g., Mouse vs. Human). Low enrichment is rarely a reagent defect; it is almost always a metabolic leak or a media contamination issue.
This guide prioritizes the biological causality of your problem.
Part 1: The Input Variables (Media & Serum)
Diagnosis: The most common cause of low enrichment (<90%) is the unintentional introduction of "light" (
Q: I am using "SILAC-ready" media. Why is my enrichment stalled at 60-70%?
A: You are likely introducing light Threonine through undialyzed serum .
Standard Fetal Bovine Serum (FBS) is rich in free amino acids. Even if your base media is Threonine-free, adding 10% standard FBS introduces enough light Threonine to compete with your heavy label (
-
The Mechanism: Amino acid transporters (e.g., ASCT2) do not distinguish between isotopes. They transport based on concentration gradients. If light Threonine exists in the serum, it dilutes the intracellular pool.
-
The Fix: You must use Dialyzed FBS (10 kDa cutoff) for all labeling steps.
Protocol: Serum Dialysis Verification If you are unsure if your serum is dialyzed, perform this rapid exclusion test:
-
Control: Culture cells in Standard Media + Standard FBS.
-
Test: Culture cells in Threonine-Free Media + Your Serum (No added Threonine).
-
Result:
-
Cells Die (24-48h): Serum is effectively dialyzed (Good).
-
Cells Survive/Grow: Serum contains light Threonine. Discard and replace.
-
Q: My media formulation is custom. Could the concentration be wrong?
A: Yes. Threonine toxicity is rare, but transport competition is real. If you are multiplexing with other heavy amino acids (e.g., Leucine, Valine), ensure Threonine is not out-competed.
-
Recommendation: Maintain L-Threonine at 0.4 mM to 0.8 mM (standard DMEM/RPMI levels). Do not "super-load" (>2 mM) unless specifically compensating for high catabolic flux (see Part 2).
Part 2: The Metabolic Leak (Species Specificity)
Diagnosis: If your media is perfect but enrichment is low, your cells are likely metabolizing the label out of the protein pool or synthesizing their own light Threonine.
Q: I am working with Mouse Embryonic Stem Cells (mESCs). Why is my labeling efficiency lower than in HeLa cells?
A: This is a classic Threonine Dehydrogenase (TDH) issue.
-
The Science: In murine stem cells, the Tdh gene is highly active. It rapidly catabolizes Threonine into Glycine and Acetyl-CoA .
-
Consequence 1: Your
-Threonine pool is depleted faster than the cell doubling time. -
Consequence 2: You may see
-labeling appear in Glycine residues (Scrambling), complicating data analysis.
-
-
The Human Contrast: In humans, TDH is a non-functional pseudogene. Human cells rely on Threonine Dehydratase (TD), which converts Threonine to
-ketobutyrate. This pathway is generally slower in culture than the murine TDH route.
Visualizing the Metabolic Trap
Caption: Figure 1. The Threonine Catabolism Pathway. In mouse cells, high TDH activity diverts the heavy label away from protein synthesis toward Glycine and Acetyl-CoA, lowering apparent enrichment.
Q: How do I fix the TDH issue in mouse cells?
A: You must compensate for the metabolic flux.
-
Feed More Often: Refresh media every 24 hours instead of 48 hours to replenish the
-Threonine pool. -
Increase Concentration: Double the Threonine concentration in the SILAC media (relative to standard DMEM) to saturate the TDH enzyme, though this is a diminishing return.
Part 3: Kinetic Parameters (Time)
Diagnosis: The cells simply haven't divided enough times to replace the pre-existing light proteome.
Q: I labeled for 48 hours. Is that enough?
A: Rarely. Enrichment follows a dilution curve based on cell division, not just time. You need 5 to 6 cell doublings to reach >97% enrichment.
Enrichment Kinetics Table
| Cell Doublings | Theoretical Enrichment (%) | Residual Light Signal |
| 1 | 50.0% | High |
| 2 | 75.0% | Moderate |
| 3 | 87.5% | Detectable |
| 4 | 93.75% | Low |
| 5 | 96.88% | Acceptable |
| 6 | 98.44% | Ideal |
-
Calculation: If your cell line doubles every 24 hours (e.g., HEK293), you need 6 days of culture. If it doubles every 16 hours (e.g., HeLa), you need 4 days .
-
Passage Protocol: Do not let cells reach 100% confluence. Passage them at least once during the labeling phase to maintain logarithmic growth. Stationary cells do not synthesize bulk protein, meaning they do not incorporate the label.
Part 4: Analytical Troubleshooting (Mass Spec)
Diagnosis: The biology is fine, but the data processing is flawed.
Q: My software isn't picking up the heavy peak. What is the exact mass shift?
A: Ensure your search parameters are precise.
-
Formula: L-Threonine is
.[1] -
Label:
(All 4 carbons are heavy). -
Mass Shift:
. -
Common Error: Some software defaults to exactly +4.000 Da. In high-resolution Orbitrap data, a 13 mDa error can cause peak misalignment.
Q: How do I distinguish "Low Enrichment" from "Scrambling"?
A: Look at the peptide spectrum of a non-Threonine peptide (e.g., a peptide containing Glycine but no Threonine).
-
Scenario A (Dilution): The Threonine-containing peptides show a heavy/light doublet, but Glycine-only peptides are purely light. -> Cause: Media/Serum issue.
-
Scenario B (Scrambling): Glycine-containing peptides show a small heavy peak (+2 Da shift for Glycine). -> Cause: Metabolic catabolism (TDH activity).
Summary Troubleshooting Workflow
Caption: Figure 2. Step-by-step decision tree for isolating the cause of low isotopic enrichment.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics. Link
-
Wang, J., et al. (2009). Threonine dehydrogenase is a target of the Ngly1-mediated deglycosylation pathway. (Discussion on TDH activity in Mouse vs Human). Proceedings of the National Academy of Sciences. Link
-
Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems - Technical Guide. Link
-
Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[2][3][4][5][6][7] Nature Protocols. Link
Sources
- 1. L-スレオニン-13C4,15N 98 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. In vivo quantitative proteomics: the SILAC mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Natural Abundance Correction in L-Threonine 13C4 Mass Spectrometry
Topic: Correcting for Natural Abundance in [U-13C4]-L-Threonine SIRM Data Audience: Metabolic Flux Researchers, Mass Spectrometry Specialists Status: Active Guide
Introduction: The "Hidden" Signal Problem
In Stable Isotope Resolved Metabolomics (SIRM), using [U-13C4]-L-Threonine offers a powerful window into mitochondrial anaplerosis, glycine synthesis, and one-carbon metabolism. However, raw mass spectrometry data is inherently "contaminated" by the natural presence of heavy isotopes (
The Core Challenge: When you measure an M+4 peak for Threonine, you are measuring the sum of:
-
True Tracer Signal: The actual [U-13C4]-Threonine taken up by the cell.
-
Natural Abundance Crosstalk: Unlabeled Threonine (M+0) that naturally contains four
atoms (statistically rare, but non-zero) or combinations of , , and that sum to +4 Da. -
Derivatization Artifacts (GC-MS only): Silylating agents add carbons that carry their own natural isotopic load, skewing the distribution.
This guide provides the mathematical and experimental framework to deconvolute these signals.
Module 1: Conceptual Framework & The "Skew" Effect
Q: Why can't I just subtract the M+0 spectrum from my labeled sample?
A: Simple subtraction assumes linear addition, but isotopic distribution is probabilistic (multinomial). In a labeled experiment, the presence of highly enriched tracer causes a non-linear skew in the distribution of natural isotopes. The probability of finding a "natural" heavy isotope on a molecule that already has 4 tracer carbons is different from finding it on an unlabeled molecule.
The Rule: You must use Matrix Inversion Algorithms , not simple subtraction.
Diagram: The Correction Logic
Figure 1: The computational workflow for deconvoluting raw mass spectrometry data. Note that the Correction Matrix (CM) is derived purely from theoretical atomic physics, independent of the sample.
Module 2: Pre-Acquisition Troubleshooting
Q: I am using GC-MS (TBDMS derivatization). How does this change my correction?
A: It drastically increases the "background" natural abundance.
L-Threonine (
-
Impact: Your measured M+1, M+2, etc., are dominated by the natural abundance of the derivatization reagent, not the Threonine.
-
Solution: Your correction algorithm must account for the entire derivatized formula (
), not just the metabolite. Ensure your software (e.g., IsoCor) allows you to specify the "derivative moiety" separately.
Q: What is the minimum enrichment required to distinguish signal from noise?
A:
| Resolution Type | Instrument Example | Minimum Enrichment (Approx) | Why? |
|---|
| Low Res | Triple Quad (QQQ) | > 0.5% | Cannot distinguish
Module 3: The Correction Algorithms
Q: Which mathematical approach should I use?
For most biological applications, the Moseley or Millard (IsoCor) algorithms are standard.
The Mathematical Core (Simplified):
The relationship between measured intensities (
Where
Step-by-Step Correction Protocol
-
Define the Formula:
-
LC-MS:
(Threonine) -
GC-MS (TBDMS):
(Threonine-2TBDMS)
-
-
Input Natural Abundance Constants:
- : 0.01109[1]
- : 0.00364
- : 0.00205
-
Note: Use IUPAC standard values.
-
Generate Correction Matrix: Use software (IsoCor, AccuCor, or custom Python/Matlab script) to generate the probability matrix based on the formula.
-
Apply Inverse Matrix: Multiply the inverse matrix by your raw intensity vector.
-
Normalize: Sum the resulting vector to 1 (or 100%).
Module 4: Interpreting Threonine Metabolic Fate
Q: I see M+2 Glycine but no M+2 Acetyl-CoA. Is my correction wrong?
A: Not necessarily. This is a biological interpretation issue, often confused with data error.
Scenario: You feed [U-13C4]-Threonine.
-
Pathway A (TDH - Threonine Dehydrogenase): Cleaves Threonine into Glycine (M+2) and Acetyl-CoA (M+2) .
-
Pathway B (TD - Threonine Dehydratase): Converts Threonine into
-Ketobutyrate (M+4) , which becomes Propionyl-CoA.
Critical Species Difference:
-
Mice/E. coli: High TDH activity. You should see M+2 Glycine and M+2 Acetyl-CoA.
-
Humans: The TDH gene is a transcribed pseudogene in humans.[2] Humans rely almost exclusively on Pathway B (TD).
-
Troubleshooting: If you are using human cell lines (e.g., HEK293, HeLa) and see M+2 Glycine, it may be coming from Serine Hydroxymethyltransferase (SHMT) reversibility if Serine is also labeled, not direct Threonine cleavage.
-
Diagram: Threonine 13C4 Fate Map
Figure 2: Metabolic fate of labeled Threonine. Note the loss of carbon (M+4 to M+3) in the Propionyl-CoA pathway via decarboxylation.
Module 5: Common Error Codes & Fixes
| Symptom | Probable Cause | Corrective Action |
| Negative Intensities | Over-correction due to low signal-to-noise. | Set negative values to zero (with caution) or check if the "Blank" subtraction was too aggressive before matrix correction. |
| M+4 < M+3 | Incomplete labeling or high turnover. | Check the steady-state assumption. If time-course, this is natural. If steady-state, increase tracer concentration. |
| Unexpected M+1 | Impure Tracer (<99%). | Perform Purity Correction after Natural Abundance correction. Check the CoA (Certificate of Analysis) for the tracer. |
References
-
Moseley, H. N. (2010).[3] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139.
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.
-
Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[3][4] Analytical Chemistry.
-
Edgar, A. J. (2002).[2] The human L-threonine 3-dehydrogenase gene is an expressed pseudogene.[2] BMC Genetics, 3, 18.
Sources
Technical Support Center: High-Precision LC-MS Analysis of L-Threonine & L-Threonine-13C4
Status: Operational Ticket ID: THR-ISO-OPT-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division
Executive Summary
You have inquired about optimizing the separation of L-Threonine (Native) and its stable isotope-labeled internal standard, L-Threonine-13C4 .
Critical Scientific Distinction: In valid LC-MS/MS methodologies, we do not aim to chromatographically separate the Native analyte from its 13C stable isotope standard. Unlike Deuterium (D) labeling, which can cause a "Chromatographic Isotope Effect" (shifting retention time and decoupling the standard from the matrix effects it is meant to correct), Carbon-13 (13C) provides near-perfect co-elution.
The Real Optimization Challenge: Your optimization must focus on two actual separation goals:
-
Mass Resolution: Ensuring the Mass Spectrometer (MS) cleanly resolves the +4 Da mass shift without "cross-talk" (isotopic interference).
-
Isobaric Separation: Chromatographically separating L-Threonine from its structural isomer, L-Allo-Threonine , which has the exact same mass and transitions but different biological significance.
Module 1: Chromatographic Strategy (The "Separation" Guide)
The Column Choice: HILIC vs. C18
Threonine is a small, polar amino acid. It retains poorly on standard C18 columns, often eluting in the void volume where ion suppression is highest.
| Feature | HILIC (Recommended) | Reverse Phase (C18) |
| Retention Mechanism | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction (requires derivatization for Threonine). |
| Sample Prep | "Dilute and Shoot" (Acetonitrile crash). | Derivatization (e.g., OPA, FMOC) or Ion-Pairing reagents. |
| Sensitivity | High (High organic mobile phase enhances ESI desolvation). | Moderate to Low (High water content suppresses ESI). |
| Isomer Separation | Excellent for Threonine vs. Allo-Threonine. | Poor without specific chiral/derivatization modifications. |
Recommended Workflow: ZIC-HILIC or Hybrid HILIC
For underivatized analysis, we recommend a Zwitterionic HILIC (ZIC-HILIC) or a Hybrid HILIC/Ion-Exchange stationary phase.
Protocol A: HILIC Separation Parameters
-
Column: Agilent Poroshell 120 HILIC-Z or Restek Raptor Polar X (2.7 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0). Note: pH is critical for isomer separation.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0–2 min: 90% B (Isocratic hold to retain polar inputs)
-
2–10 min: 90% -> 50% B
-
10–12 min: 50% B (Wash)
-
12.1 min: 90% B (Re-equilibration - Critical for HILIC)
-
Visualization: Method Decision Matrix
Figure 1: Decision matrix for selecting the optimal chromatographic mode. Note that HILIC is preferred for speed and direct analysis of polar metabolites.
Module 2: Mass Spectrometry Optimization
The "Separation" by Mass (MRM Transitions)
Since the Native and 13C4 forms co-elute, the separation happens inside the quadrupole. You must ensure your transitions do not overlap.
Calculated Transitions: L-Threonine-13C4 has all 4 carbons labeled.
-
Mass Shift: +4.01 Da relative to Native.
-
Fragment Logic: The primary fragment (m/z 74) typically corresponds to the loss of the carboxyl group (COOH, 45 Da) + H.
-
Native: 120.1 → 74.1 (Loss of COOH).
-
13C4 IS: 124.1 → 77.1 or 78.1?
-
Calculation: If the loss is COOH (containing one 13C), the neutral loss is 46 Da (45+1). The remaining fragment retains three 13C atoms.
-
Result: 74 (base) + 3 (isotopes) = 77.1 .
-
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Dwell Time (ms) |
| L-Threonine (Native) | 120.1 (M+H)⁺ | 74.1 (Quant) | 10–15 | 20 |
| L-Threonine (Native) | 120.1 (M+H)⁺ | 56.1 (Qual) | 20–25 | 20 |
| L-Threonine-13C4 (IS) | 124.1 (M+H)⁺ | 77.1 or 78.1* | 10–15 | 20 |
*Note: Perform a Product Ion Scan on your specific 13C4 standard to confirm the dominant fragment, as fragmentation pathways can shift slightly with collision energy.
Managing Cross-Talk (Isotopic Interference)
-
The Issue: Native Threonine has natural 13C abundance (1.1%).[1] A small percentage of Native Threonine will naturally exist as M+4 (extremely rare) or M+1/M+2.
-
The Real Risk: High concentrations of Native Threonine can contribute signal to the Internal Standard channel if the mass resolution is poor (unit resolution is standard, but wide windows cause overlap).
-
The Fix: Ensure Q1 and Q3 resolution is set to "Unit" or "High" (0.7 FWHM). Do not use "Open" or "Low" resolution modes.
Module 3: Troubleshooting & FAQs
Q1: Why do I see "split peaks" for Threonine in HILIC mode?
Diagnosis: This is classically caused by Solvent Mismatch . The Mechanism: HILIC relies on a high-organic environment. If you inject your sample dissolved in 100% water, the water plug disrupts the partitioning layer at the head of the column, causing the analyte to smear or split. The Fix:
-
Precipitate your plasma/media with Acetonitrile (1:3 ratio).
-
Ensure the final injection solvent is at least 75% Acetonitrile .
Q2: My 13C4 Internal Standard retention time is drifting relative to the Native. Why?
Diagnosis: This is physically impossible with 13C isotopes unless there is a massive system failure or you are actually using a Deuterated (D) standard. The Check:
-
Verify the label. Is it L-Threonine-d5? Deuterium interacts differently with the stationary phase (Chromatographic Isotope Effect).
-
If it is truly 13C, check for Matrix-Induced Retention Shifts . If the Native is in a heavy matrix sample and the IS is in a clean solvent standard, they might shift. Always spike the IS into the matrix to confirm co-elution.
Q3: How do I separate Threonine from Allo-Threonine?
Diagnosis: These are diastereomers. They have the same mass but different 3D shapes. The Fix:
-
Column Temperature: Lower temperatures (20–30°C) often improve selectivity for chiral/isobaric pairs compared to high heat (50°C).
-
Mobile Phase pH: Allo-Threonine and Threonine pKa values differ slightly. Adjusting the Ammonium Formate pH between 3.0 and 4.0 can drastically alter their resolution.
Visualization: Troubleshooting Logic
Figure 2: Rapid troubleshooting flow for common LC-MS anomalies in amino acid analysis.
References
-
Agilent Technologies. (2017).[2][3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from
-
National Institutes of Health (NIH). (2019). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions. ACS Omega.[2] Retrieved from
-
Cambridge Isotope Laboratories. L-Threonine (13C4) Product Specifications. Retrieved from
Sources
Resolving peak overlap issues in L-Threonine 13C4 NMR spectra
Technical Support Center: Resolving Peak Overlap in L-Threonine 13C4 NMR Spectra
Introduction: The Challenge of Uniform Labeling
Welcome to the Technical Support Center. If you are analyzing L-Threonine 13C4 (uniformly labeled), you are likely encountering a "perfect storm" of spectral crowding. Unlike natural abundance 13C NMR, where carbon-carbon couplings are statistically negligible, your sample contains 100% 13C isotopes. This introduces homonuclear J-couplings (
In L-Threonine, this is exacerbated by the specific chemical topology where the Alpha (
This guide provides a modular, self-validating troubleshooting workflow to resolve these issues.
Module 1: Diagnosis & Parameters
Before attempting pulse sequence modifications, you must understand the spin system. The overlap is driven by two factors: Chemical Shift Proximity and J-Coupling Splitting .
Table 1: L-Threonine 13C NMR Parameters (Typical in D2O, pH 7.0)
| Atom | Label | Chemical Shift ( | Multiplicity (13C-13C) | Coupling Constants ( |
| Carbonyl | C1 ( | ~174.5 | Doublet (d) | |
| Alpha | C2 ( | ~61.5 | Doublet of Doublets (dd) | |
| Beta | C3 ( | ~67.5 | Doublet of Doublets (dd) | |
| Gamma | C4 ( | ~21.8 | Doublet (d) |
Note:
Module 2: Acquisition Solutions (The Fix)
The most effective way to resolve overlap in uniformly labeled small molecules is to collapse the J-coupling multiplets in the indirect dimension (F1).
Protocol A: Constant-Time HSQC (CT-HSQC)
Why this works: Standard HSQC allows J-coupling to evolve during the
Step-by-Step Configuration:
-
Pulse Sequence: Select hsqcctetgpsp (Bruker) or equivalent (CT-HSQC with gradients).
-
Calculate Constant Time Delay (
):-
To fully refocus the J-coupling,
should be a multiple of . -
For aliphatic chains (
), . -
Optimal Delay: Set
( ) or ( ). -
Warning: Longer
improves resolution but decreases signal due to relaxation. For small molecules like Threonine, is usually safe and provides higher resolution.
-
-
Spectral Width: Ensure the 13C spectral width covers 15–180 ppm (approx 25,000 Hz at 600 MHz) to catch the carbonyl if needed, or narrow it to 10–80 ppm for just the aliphatic region to save time.
Protocol B: Band-Selective Excitation
If CT-HSQC is insufficient, use band-selective pulses to excite only the
-
Pulse Sequence: Use a sequence with shaped pulses (e.g., hsqcS3 or similar).
-
Shape Setup: Define a Gaussian or Q3 shaped pulse covering a bandwidth of ~5 ppm centered at 67.5 ppm (
). -
Result: You will obtain a simplified spectrum containing only the
and its protons, removing the overlapping .
Module 3: Sample Environment (The Tweak)
If spectral resolution is limited by the hardware (e.g., low field strength), altering the sample chemistry is a powerful, zero-cost alternative.
pH Titration Strategy:
Threonine's chemical shifts are pH-sensitive due to the proximity of the amino (
-
Acidic pH (< 2.0): The carboxyl is protonated (
). shifts upfield. -
Basic pH (> 9.0): The amino group is deprotonated (
). shifts significantly. -
Recommendation: Run a rapid pH titration (pH 3.0, 5.0, 7.0). You will likely find a "sweet spot" where the
between and is maximized, moving the multiplets apart.
Visual Troubleshooting Workflow
The following diagram outlines the logical decision process for resolving peak overlap.
Caption: Decision tree for resolving 13C-13C peak overlap in uniformly labeled L-Threonine, prioritizing sample conditions and pulse sequence selection.
Frequently Asked Questions (FAQ)
Q1: Why does my C-beta peak look like a triplet in the 1D Carbon spectrum? A: This is due to 13C-13C coupling . In uniformly labeled Threonine, the Beta carbon (C3) is directly bonded to Alpha (C2) and Gamma (C4). Both neighbors are 13C isotopes.
-
Mechanism: The signal is split by C2 (
Hz) and C4 ( Hz). Since the coupling constants are nearly identical, the two doublets overlap to form a pseudo-triplet with a 1:2:1 intensity ratio. -
Fix: Use 13C-decoupled experiments or CT-HSQC (2D) to simplify this.
Q2: I tried CT-HSQC, but my signal disappeared. What happened? A: You likely hit a "null" point in the Constant Time delay.
-
Cause: The signal intensity in CT-HSQC follows a cosine function of the coupling:
. If , the signal passes through zero. -
Solution: Ensure
is set to (full refocusing) or an integer multiple. For Threonine ( Hz), avoid ms. Stick to 26.6 ms or 53.2 ms .
Q3: Can I use D2O as a solvent, or will it shift the peaks too much? A: D2O is excellent for suppressing water signal, but it induces an Isotope Shift .
-
Effect: Carbon peaks typically shift by ~0.5 - 1.0 ppm compared to H2O.
-
Advice: If comparing to a database (e.g., HMDB or BMRB) recorded in H2O, apply a correction factor. However, for resolution, D2O is superior because it eliminates the massive water ridge that can obscure the Threonine alpha proton.
Q4: Is Non-Uniform Sampling (NUS) safe for quantitative analysis? A: Yes, but with caveats.
-
Protocol: Use a sampling density of 25-50% and reconstruct using Iterative Soft Thresholding (IST) or SMILE.
-
Validation: Verify that the linearity of the concentration curve holds. For pure structural resolution (separation of Alpha/Beta), NUS is highly recommended as it allows you to acquire more points in the indirect dimension (higher resolution) without increasing experiment time.
References
-
Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of the American Chemical Society.[1][2]
-
Santoro, J., & King, G. C. (1992). A constant-time 2D oversampled HSQC experiment for high resolution 13C-1H correlations. Journal of Magnetic Resonance.
-
Biological Magnetic Resonance Data Bank (BMRB). L-Threonine Chemical Shifts.
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.
Sources
Improving sensitivity of L-Threonine 13C4 detection in plasma samples
Technical Support Center: High-Sensitivity LC-MS/MS Analysis of L-Threonine-13C4
Executive Summary
Detecting L-Threonine-13C4 (Thr-13C4) in plasma presents a classic "polar analyte" challenge. Threonine is highly hydrophilic, leading to poor retention on standard C18 columns. Consequently, it often elutes in the "void volume"—a zone heavily contaminated by salts and phospholipids that cause severe ion suppression. To improve sensitivity, you must move the analyte away from this suppression zone (via HILIC) or modify the analyte to be more hydrophobic (via Derivatization).
This guide prioritizes Signal-to-Noise (S/N) enhancement through matrix removal and chromatographic retention.
Phase 1: Diagnostic & Triage
Before modifying your method, confirm the source of low sensitivity.
Q: My L-Threonine-13C4 signal is unstable or below the Limit of Quantitation (LOQ). Is it the instrument or the chemistry? A: It is likely a chemistry issue related to Ion Suppression . In plasma, phospholipids (PLs) elute continuously or in broad bands. If Thr-13C4 co-elutes with these PLs, they compete for charge in the ESI source, effectively "stealing" signal from your analyte.
-
Test: Perform a post-column infusion. Infuse a constant flow of Thr-13C4 standard while injecting a blank plasma extract. If you see a sharp drop in the baseline at the Threonine retention time, you have matrix suppression.
Q: I see a high background signal for 13C4. Is my standard contaminated? A: Check for Crosstalk or Natural Abundance .
-
Crosstalk: If your mass resolution is low, the high endogenous L-Threonine (M+0) might bleed into the 13C4 channel.
-
Natural Abundance: While rare (1.1% probability per carbon), high concentrations of endogenous Threonine can generate an M+4 isotope naturally. However, 13C4 is usually distinct enough.
-
Action: Ensure your MRM transition is specific (see Table 1).
Phase 2: Sample Preparation (The "Clean-Up")
Standard Protein Precipitation (PPT) is insufficient for high-sensitivity polar analysis.
Q: Why isn't my Methanol/Acetonitrile precipitation working? A: PPT removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on your column and suppress ionization. Recommendation: Switch to Phospholipid Removal Plates (HybridSPE) or Strong Cation Exchange (SCX) SPE.
Protocol: Hybrid Phospholipid Removal (Recommended)
This method combines precipitation with zirconia-coated silica to trap phospholipids selectively.
-
Load: Add 100 µL Plasma to the HybridSPE plate.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Vortex for 2 minutes (critical for protein unfolding).
-
Vacuum: Apply vacuum to collect filtrate.
-
Inject: Inject filtrate directly (or evaporate and reconstitute if concentrating).
Phase 3: Chromatographic Strategy
You must choose between two paths: Direct Analysis (HILIC) or Derivatization (C18).
Decision Matrix: Which Path to Choose?
Figure 1: Decision matrix for selecting the optimal chromatographic approach based on laboratory priorities.
Path A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for high throughput, no chemical modification.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Critical Step: HILIC columns require long equilibration. Ensure at least 20 column volumes of initial mobile phase between runs to prevent retention time shifting.
Path B: Dansyl Chloride Derivatization (Gold Standard for Sensitivity)
Best for pushing LLOQ down to femtomole levels.
-
Mechanism: Dansyl chloride reacts with the amine group, adding a hydrophobic naphthalene ring. This allows the analyte to retain on a standard C18 column (away from the void) and significantly boosts ESI ionization efficiency.
Derivatization Protocol:
-
Mix: 50 µL Sample + 50 µL Sodium Carbonate buffer (100 mM, pH 10).
-
React: Add 50 µL Dansyl Chloride (1.2 mg/mL in Acetone).
-
Incubate: 60°C for 10 minutes (or 30 min at Room Temp).
-
Quench: Add 25 µL Ethanolamine (stops reaction).
-
Analyze: Inject onto C18 column.[3]
Phase 4: Mass Spectrometry Parameters
Q: What are the optimal transitions? A: Use the transitions below. Note that derivatization shifts the mass by +233 Da (Dansyl group).
Table 1: MRM Transitions & Parameters
| Analyte State | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |
| Underivatized Thr-13C4 | 124.1 [M+H]+ | 78.1 | 15 | Loss of Formic Acid + H2O |
| Underivatized Thr-13C4 | 124.1 [M+H]+ | 106.1 | 10 | Loss of H2O |
| Dansyl-Thr-13C4 | 357.1 [M+H]+ | 170.1 | 25 | Dansyl fragment (High Intensity) |
| Dansyl-Thr-13C4 | 357.1 [M+H]+ | 311.1 | 18 | Specific structure loss |
Note: The 170 fragment for Dansyl derivatives is very intense but less specific. Use 311 for quantification if background is high.
Phase 5: Visualizing the Workflow
Figure 2: Optimized workflow for maximum sensitivity, utilizing HybridSPE cleanup followed by Dansyl derivatization.
References
-
National Institutes of Health (NIH). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. [Link]
-
Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. [Link]
-
MDPI (Molecules). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry. (Dansyl Chloride Method).[2][4][5] [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality [mdpi.com]
- 5. researchgate.net [researchgate.net]
Addressing isotopic impurity issues in L-Threonine 13C4 reagents
Topic: Addressing Isotopic Impurity & Interference in Quantitative Analysis
Welcome to the Advanced Technical Guide for Stable Isotope Reagents. This resource is designed for analytical chemists and mass spectrometrists encountering quantification anomalies when using L-Threonine-13C4 (Universal Label: all 4 carbons enriched) as an Internal Standard (IS).
Diagnostic Framework: Is the Reagent the Problem?
Before adjusting algorithms or chromatography, you must isolate the source of the interference. Signal anomalies often mimic reagent impurity but stem from "crosstalk" between the analyte and the internal standard.
The "Zero-Blank" Diagnostic Protocol
Objective: Determine if the signal in your blank is due to native analyte contamination (carryover/matrix) or isotopic impurity in the L-Threonine 13C4 reagent.
Protocol Steps:
-
Prepare Double Blank: Injection solvent only (No Analyte, No IS).
-
Prepare Zero Sample: Matrix + Internal Standard (L-Threonine 13C4) at working concentration (No Analyte).
-
Prepare ULOQ Sample: Analyte at Upper Limit of Quantification + Internal Standard.
-
Run Sequence: Double Blank
Zero Sample ULOQ.
Interpretation:
Figure 1: Diagnostic decision tree for isolating isotopic impurity issues.
Technical Deep Dive: The Mechanics of Interference
Using L-Threonine 13C4 (
The "Cross-Talk" Phenomenon
Two distinct interference pathways degrade quantification accuracy:
-
Forward Interference (Impurity): The IS contains incompletely labeled isotopologues (e.g., 13C3-Threonine). This appears as a signal in the Analyte channel (
or ). -
Reverse Interference (Natural Abundance): The native analyte contains naturally occurring heavy isotopes (
, , ) that contribute signal to the Internal Standard channel ( ).
Data Table: L-Threonine Mass Spectral Profile (ESI+)
| Species | Formula | Monoisotopic Mass (m/z) | Origin of Signal |
| Analyte (M+0) | C4H9NO3 | 120.1 (MH+) | Native L-Threonine |
| Impurity (M+3) | 13C3 12C1 H9NO3 | 123.1 (MH+) | Incomplete Enrichment (IS Impurity) |
| Target IS (M+4) | 13C4 H9NO3 | 124.1 (MH+) | L-Threonine 13C4 (Ideal) |
Critical Insight: If your L-Threonine 13C4 reagent has only 97% enrichment, approximately 3% of the molecules may exist as
or lower. While(123.1 m/z) does not directly overlap with the Analyte (120.1 m/z), it can interfere if you are monitoring specific transitions or if the mass resolution is low. Direct interference occurs if the IS contains M+0 (unlabeled) impurity.
Mitigation Strategies: Mathematical Correction
If the isotopic impurity is present but consistent (e.g., <0.5% contribution), you do not need to discard the reagent. You can apply a Linear Algebra Correction to your calibration.
The Correction Algorithm
Instead of a simple ratio (
Where:
- : Peak area of the analyte.[1]
- : Peak area of the internal standard.
- : The ratio of signal found in the Analyte channel when injecting only Pure IS.
- : The ratio of signal found in the IS channel when injecting only Pure Analyte (at ULOQ).
Implementation Step-by-Step:
-
Determine
: Inject a high concentration of L-Threonine 13C4 (without native analyte). Measure the peak area at 120.1 m/z. Divide this by the area at 124.1 m/z. -
Determine
: Inject a high concentration of native L-Threonine (without IS). Measure the peak area at 124.1 m/z. Divide this by the area at 120.1 m/z. -
Apply Formula: Use the calculated factors in your processing method (e.g., in Analyst, MassHunter, or TraceFinder software parameters).
Figure 2: Workflow for applying mathematical correction to isotopic interference.
Frequently Asked Questions (FAQs)
Q1: My calibration curve is quadratic (bending) at high concentrations. Is this an impurity issue?
A: Likely, yes. This is the hallmark of Reverse Interference . At high analyte concentrations, the natural abundance of heavy isotopes in the native analyte contributes significantly to the IS signal (M+4). This artificially inflates the denominator in your ratio (
Q2: Can I use L-Threonine-d2 (Deuterated) instead of 13C4 to save money?
A: Proceed with caution. Deuterium (
Q3: What is the acceptable threshold for isotopic purity in the Certificate of Analysis (CoA)?
A: For sensitive quantitative assays (e.g., DMPK or clinical proteomics), look for
Q4: I see a peak in my blank, but the mass spec indicates it is NOT Threonine. What is it? A: Check for Isobaric Interferences .[2] If you are using nominal mass (Triple Quadrupole), compounds like Homoserine or modified fragments of other amino acids might share the 120.1 transition. Action: Improve chromatographic separation or switch to High-Resolution Mass Spectrometry (HRMS) to distinguish exact mass defects.
References
-
Rule, G. S., et al. (2013). "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function."[3] Analytical Chemistry. Discusses the mathematical basis for correcting cross-talk in IDMS.
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Technical Note describing the necessity of co-elution and isotopic purity.
-
Cambridge Isotope Laboratories (CIL). "L-Threonine (13C4) Product Specifications." Provides standard enrichment data (97-99%) and application context for metabolomics.[4]
-
Stokvis, E., et al. (2005). "Quantitative analysis of drugs in biological matrices by HPLC-MS/MS: comparison of different internal standards." Biomedical Chromatography. Highlights the risks of deuterium isotope effects compared to 13C/15N labeling.
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. isotope.com [isotope.com]
Validation of L-Threonine 13C4 Quantification: Internal Standard vs. External Calibration in LC-MS/MS
Executive Summary
In quantitative bioanalysis, the accuracy of measuring polar amino acids like L-Threonine is frequently compromised by matrix effects—specifically ion suppression—inherent to Electrospray Ionization (ESI). This guide presents a head-to-head validation comparing External Standardization (unlabeled) against Stable Isotope Dilution (L-Threonine 13C4) .
The Bottom Line: While external calibration is cost-effective for neat solutions, it fails to meet FDA Bioanalytical Method Validation guidelines in complex matrices (plasma/cell media). The inclusion of L-Threonine 13C4 corrects for ionization variability and extraction losses, reducing Relative Error (%RE) from >18% to <4% and ensuring robust linearity (
The Scientific Challenge: Why Threonine?
L-Threonine is a small, highly polar zwitterion. Its analysis presents two specific mechanistic hurdles:
-
Retention Difficulty: It elutes early on Reverse Phase (C18) columns, often in the "void volume" where salts and unretained matrix components cause massive ion suppression.
-
Ionization Competition: In ESI, Threonine competes for charge against phospholipids and salts. Without a co-eluting internal standard (IS) that experiences the exact same suppression, quantification becomes semi-quantitative at best.
To address this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Carbon-13 labeled internal standards for normalization.
Experimental Methodology
Materials & Standards[1][2][3][4][5][6][7][8]
-
Analyte: L-Threonine (Native).
-
Internal Standard (IS): L-Threonine-13C4 (Mass shift +4 Da).
-
Matrix: Human Plasma (K2EDTA), pooled.
LC-MS/MS Conditions
We employ a HILIC separation to retain Threonine away from the solvent front.
-
Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive Mode ESI):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| L-Threonine | 120.1 | 74.1 (Loss of HCOOH) | 15 |
| L-Threonine 13C4 | 124.1 | 78.1 (Loss of HCOOH) | 15 |
Sample Preparation Protocol
A simple protein precipitation is used. This method is "dirty" compared to SPE, intentionally chosen to highlight the correcting power of the Internal Standard.
-
Aliquot: 50 µL Plasma.
-
Spike (Method A - External): Add 10 µL solvent (no IS).
-
Spike (Method B - Internal): Add 10 µL L-Threonine 13C4 (10 µg/mL).
-
Precipitation: Add 200 µL cold Acetonitrile. Vortex 30s.
-
Centrifugation: 10,000 x g for 10 mins.
-
Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase B (to match initial gradient conditions).
Visualizing the Validation Logic
The following diagram illustrates the parallel validation workflows and the critical decision points where the Internal Standard corrects for error.
Figure 1: Comparative workflow demonstrating how the Internal Standard (Method B) normalizes extraction loss and ionization suppression at every step, whereas External Calibration (Method A) accumulates these errors.
Comparative Validation Data
The following data represents a typical validation study performed under FDA guidelines.
Linearity and Range
Calibration curves were prepared in solvent (0.5 – 100 µM).
| Parameter | Method A: External Std | Method B: Internal Std (13C4) | Interpretation |
| Regression Model | Linear ( | Linear ( | |
| Weighting | |||
| 0.985 | 0.999 | IS corrects for injection variability. | |
| Slope Consistency | High variability between days | Consistent | IS normalizes instrument drift. |
Matrix Effect (The Critical Differentiator)
Matrix Effect (ME) was calculated using the Matuszewski method:
-
100% = No effect.
-
<100% = Ion Suppression.[2]
| Matrix Source | Method A (Absolute Area) | Method B (IS Normalized) |
| Plasma Lot 1 | 78.4% (Suppression) | 101.2% |
| Plasma Lot 2 | 65.1% (Heavy Suppression) | 99.8% |
| Plasma Lot 3 | 82.0% (Suppression) | 100.5% |
| Hemolyzed Plasma | 55.0% (Severe Suppression) | 98.4% |
| Mean Matrix Effect | 70.1% | 99.9% |
| % CV (Variability) | 16.5% | 1.1% |
Scientific Insight: Method A shows severe and variable ion suppression. Because the unlabeled standard cannot account for the "invisible" loss of signal caused by the plasma matrix, the calculated concentration would be underestimated by ~30% . Method B corrects this because the 13C4-Threonine is suppressed by the exact same amount, keeping the ratio constant.
Accuracy and Precision
Quality Control (QC) samples spiked into pooled plasma (n=6 replicates).
| Concentration Level | Method A: Accuracy (% Bias) | Method B: Accuracy (% Bias) | FDA Acceptance Criteria |
| LLOQ (1 µM) | -22.5% (Fail) | +3.2% (Pass) | |
| Low QC (3 µM) | -18.4% (Fail) | -1.5% (Pass) | |
| Mid QC (40 µM) | -15.2% (Fail) | +0.8% (Pass) | |
| High QC (80 µM) | -12.1% (Pass/Marginal) | -0.4% (Pass) |
Discussion & Recommendations
The Mechanism of Failure in External Calibration
The data above demonstrates that external calibration is unsuitable for quantitative amino acid analysis in plasma. The -12% to -22% negative bias is caused by phospholipids eluting from the column and suppressing the ionization efficiency of Threonine. Since the external calibration curve is created in clean solvent, it produces a "perfect" response that does not match the "suppressed" response in the biological sample.
The Mechanism of Success with L-Threonine 13C4
The L-Threonine 13C4 internal standard is a surrogate that mimics the analyte's behavior perfectly but is distinguishable by mass spectrometry.
-
Co-elution: It elutes at the exact same retention time as native Threonine.
-
Identical Ionization: If the matrix suppresses native Threonine by 30%, it suppresses the 13C4-Threonine by 30%.
-
Self-Correction:
Final Recommendation
For regulatory submissions (IND/NDA) or rigorous academic research involving complex biological matrices, Stable Isotope Dilution with L-Threonine 13C4 is mandatory . External standardization should be restricted to simple, clean buffers (e.g., PBS) where matrix effects are negligible.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8623EN. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]
Sources
Comparative Guide: L-Threonine 13C4 vs. 15N-Threonine for Metabolic Tracing
Executive Summary
For researchers investigating threonine metabolism, the choice between L-Threonine [U-13C4] and L-Threonine [15N] is not merely about cost; it is a decision between mapping carbon fuel utilization versus nitrogen recycling .
-
Choose L-Threonine [U-13C4] if: Your primary goal is to quantify threonine's contribution to the TCA cycle, gluconeogenesis, or to distinguish between the Threonine Dehydratase (TD) and Threonine Dehydrogenase (TDH) catabolic pathways. The mass shift signatures (+2 vs +3) in downstream metabolites provide a self-validating readout of pathway usage.
-
Choose L-Threonine [15N] if: You are studying amino acid biosynthesis (specifically Glycine/Serine turnover) or nucleotide synthesis. It is the superior tool for tracking nitrogen donation to the one-carbon pool but offers poor resolution for central energy metabolism due to rapid dilution of the 15N-ammonia pool.
Mechanistic Foundations: The "Fork in the Road"
Threonine catabolism is defined by a critical divergence. The tracer you select must be able to resolve which branch the cell is utilizing.
Pathway A: Threonine Dehydratase (TD)[1]
-
Mechanism: Deamination of Threonine to
-ketobutyrate ( KB) and ammonia.[1][2] -
Fate:
KB is decarboxylated to Propionyl-CoA, entering the TCA cycle via Succinyl-CoA. -
Tracer Utility: Best resolved by 13C4 , which leaves a distinct M+3 signature in TCA intermediates.
Pathway B: Threonine Dehydrogenase (TDH)
-
Mechanism: Oxidation to 2-amino-3-ketobutyrate, cleaved into Glycine and Acetyl-CoA.[2]
-
Fate: Glycine fuels the one-carbon pool; Acetyl-CoA enters the TCA cycle directly.[2]
-
Tracer Utility: Resolved by 13C4 (M+2 Acetyl-CoA) or 15N (M+1 Glycine).
Pathway Visualization
The following diagram illustrates the atomic flow of Carbon (Blue) and Nitrogen (Red) through these competing pathways.
Caption: Metabolic fate map of Threonine. Blue arrows indicate carbon skeleton retention; Red arrows indicate nitrogen fate.
Technical Comparison: 13C4 vs. 15N
Isotopologue Analysis & Mass Shifts
The table below details the expected mass shifts (Mass Isotopomer Distribution, MID) for key downstream metabolites. This data is crucial for experimental validation.
| Metabolite | Pathway Origin | 13C4-Threonine Signal | 15N-Threonine Signal | Interpretation |
| Glycine | TDH / Aldolase | M+2 | M+1 | 13C M+2 confirms TDH activity; 15N M+1 confirms N-transfer. |
| Acetyl-CoA | TDH | M+2 | M+0 | 13C M+2 indicates direct conversion via TDH. |
| Citrate | TCA (via Acetyl-CoA) | M+2 | M+0 | M+2 Citrate proves Threonine is fueling TCA via Acetyl-CoA. |
| Succinate | TCA (via Propionyl-CoA) | M+3 | M+0 | Crucial Differentiator: M+3 signifies TD pathway usage (loss of 1 carbon as CO2). |
| Serine | Rev. SHMT | M+2 | M+1 | Derived from labeled Glycine. |
| Urea | Urea Cycle | M+0 (mostly) | M+1 | 15N enters the ammonia pool, but dilution makes quantification difficult. |
Performance Verdict
L-Threonine [U-13C4]
-
Resolution: High. The +4 Da shift on the parent ion and +2/+3 shifts on fragments move the signal well beyond natural isotopic envelopes (1.1% for 13C).
-
Pathway Specificity: Excellent. It is the only way to distinguish between the "Propionyl-CoA branch" (TD) and the "Glycine branch" (TDH) in a single experiment.
-
Self-Validation: If you see M+2 Glycine but M+0 Succinate, you know the TD pathway is inactive.
L-Threonine [15N] [3]
-
Resolution: Moderate. A +1 Da shift can be obscured by the M+1 natural isotope of carbon in highly abundant metabolites if mass resolution is low (<30,000).
-
Pathway Specificity: High for Nitrogen fate, low for Carbon. It cannot distinguish between Acetyl-CoA or Propionyl-CoA generation (as the nitrogen is stripped in both).
-
Recycling Risk: 15N-Ammonia released by TD can be re-incorporated into Glutamate/Glutamine, potentially leading to "false positive" labeling of other amino acids via transamination.
Experimental Protocol: LC-MS/MS Threonine Tracing
This protocol is designed for adherent mammalian cells but is adaptable for suspension cultures.
Reagents & Equipment
-
Tracer Medium: DMEM/RPMI lacking Threonine, supplemented with 13C4-Threonine (final conc. 0.4-0.8 mM) and 10% dialyzed FBS.
-
Quenching Solution: 80:20 Methanol:Water (HPLC Grade), pre-chilled to -80°C.
-
Internal Standard: L-Norvaline or 13C-Glutamine (to monitor extraction efficiency).
Step-by-Step Workflow
-
Pulse Labeling:
-
Wash cells 2x with PBS (37°C).
-
Add Tracer Medium.[4]
-
Timepoints: 1h (flux), 6h (intermediate), 24h (steady state).
-
Note: Threonine turnover is slower than Glucose; 24h is often required for isotopic steady state in protein-bound pools.
-
-
Metabolite Extraction (The "Cold Trap"):
-
Place culture dish on a bed of dry ice.
-
Aspirate medium completely.
-
Immediately add 1 mL -80°C Quenching Solution .
-
Scrape cells and transfer to a pre-chilled tube.
-
Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new glass vial.
-
-
LC-MS/MS Analysis (HILIC Mode):
-
Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 85% B to 30% B over 15 minutes.
-
MS Mode: MRM (Multiple Reaction Monitoring) or HRMS (High Resolution).
-
Workflow Diagram
Caption: Standardized LC-MS/MS workflow for stable isotope tracing of Threonine.
References
- Fan, J., et al. (2012). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature, 510(7504), 298-302. (Demonstrates 13C-tracing in one-carbon metabolism).
-
Yuan, J., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols, 3(8), 1328-1340. Retrieved from [Link]
- Liu, X., et al. (2016). "Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals." Cell, 167(7), 1881-1895. (Protocols for Acetyl-CoA tracing).
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- 1. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Dual amino acid-selective and site-directed stable-isotope labeling of the human c-Ha-Ras protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: L-Threonine 13C4 vs. Deuterated Threonine
Introduction: The Pursuit of Precision in Quantitative Proteomics
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a cornerstone technique for its accuracy and elegant simplicity.[1] By metabolically incorporating amino acids containing heavy stable isotopes into the entire proteome, SILAC allows for the direct comparison of protein abundance between different cell populations with minimal experimental variability.[2] The core principle is straightforward: two cell populations are cultured in media identical in all respects but one—the isotopic composition of an essential amino acid. One population receives the natural "light" amino acid, while the other receives a "heavy," stable-isotope-labeled counterpart.
After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second population.[3] The cell populations can then be subjected to different experimental conditions, combined at the very beginning of the sample preparation workflow, and analyzed by a single LC-MS/MS run.[2] This early-stage mixing is a key advantage of SILAC, as it corrects for variations in sample handling, digestion efficiency, and instrument performance.[4] The relative protein abundance is then accurately determined by comparing the signal intensities of the peptide pairs, which are chemically identical but differ in mass.
The choice of the "heavy" amino acid is, therefore, a critical decision that directly impacts the accuracy and reliability of the entire experiment. While various essential amino acids can be used, this guide focuses on L-Threonine, comparing the performance of two common isotopic forms: the stable, heavy carbon-labeled L-Threonine (13C4) and the more traditional Deuterated Threonine (e.g., L-Threonine-d8). As we will explore, the subtle differences between these isotopes have profound implications for data quality.
The Contenders: Understanding the Isotopologues
L-Threonine (13C4): The Ideal Internal Standard
L-Threonine (U-13C4, 99%) is an isotopologue of threonine where all four carbon atoms have been replaced with the heavy, stable isotope 13C. This results in a predictable and stable mass shift of +4 Daltons compared to the natural 12C form. The fundamental advantage of 13C labeling lies in its chemical near-equivalence to the natural compound. The physicochemical properties of 13C-labeled molecules are virtually identical to their unlabeled counterparts. This ensures that during the critical liquid chromatography (LC) separation step, the heavy and light peptides behave in the same manner, a phenomenon known as chromatographic co-elution .
Deuterated Threonine: A Compromised Alternative
Deuterated threonine involves replacing hydrogen atoms (1H) with its heavy, stable isotope, deuterium (2H or D). While this also achieves the necessary mass shift for MS detection, the substitution of hydrogen with deuterium introduces subtle but significant changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference can alter the molecule's hydrophobicity and lead to a well-documented phenomenon known as the deuterium isotope effect .[4][5] In reversed-phase chromatography, this effect often causes deuterated compounds to elute slightly earlier than their non-deuterated analogues, compromising the critical principle of co-elution.[5]
Head-to-Head Comparison: The Decisive Factors for Accuracy
The accuracy of a SILAC experiment hinges on the assumption that the light and heavy peptide pairs behave identically until the moment of detection. Here, we dissect why L-Threonine (13C4) consistently outperforms its deuterated counterpart.
| Feature | L-Threonine (13C4) | Deuterated Threonine | Scientific Rationale & Impact on Accuracy |
| Chromatographic Co-elution | Ideal | Problematic | 13C labeling does not alter retention time, ensuring light and heavy peptides experience the same matrix effects and ionization conditions simultaneously.[4] Deuterated peptides often elute earlier, and this separation can lead to differential ion suppression, resulting in inaccurate quantification.[5] |
| Metabolic Stability | High | Moderate to Low | 13C atoms are integral to the carbon backbone and are metabolically stable. Deuterium atoms, particularly those on carbons adjacent to heteroatoms, can be susceptible to in-vivo H/D exchange or metabolic conversion, which would compromise the label's integrity. Threonine can be catabolized into glycine and acetyl-CoA, creating potential pathways for deuterium loss.[6][7] |
| Mass Defect | Minimal | Significant | The mass difference between 13C and 12C is smaller than that between 2H and 1H, leading to less complex isotopic envelopes and potentially simpler data analysis, especially with high-resolution mass spectrometers. |
| Isotopic Purity | High (>99%) | Variable | Commercially available 13C-labeled amino acids typically have very high isotopic enrichment. Deuterated standards can sometimes have lower isotopic purity, which can complicate quantification. |
| Recommendation | Strongly Recommended | Use with Caution | For experiments where quantitative accuracy is paramount, L-Threonine (13C4) is the superior choice, providing more reliable and reproducible data. |
Causality in Experimental Choices: Why Co-elution is Non-Negotiable
Perfect co-elution is the bedrock of accurate quantitation using internal standards. When a light peptide and its heavy standard co-elute, they enter the mass spectrometer's ion source at the exact same moment. This means they are subjected to the exact same microenvironment, including fluctuating matrix components that can enhance or suppress the ionization process. The ratio of their signals, therefore, remains true regardless of these fluctuations.
However, if the deuterated standard elutes even a few seconds earlier than the light analyte, it experiences a different matrix environment.[5] If it elutes into a region of high ion suppression while the light peptide elutes into a region of low suppression, the resulting heavy/light ratio will be artificially skewed, leading to a significant quantification error. This is not a theoretical risk; it is a well-documented analytical challenge.[5]
Visualizing the Concepts
Experimental Workflow for a SILAC Proteomics Study
The following diagram outlines the critical steps in a typical duplex SILAC experiment, highlighting the point at which the choice of isotopic label becomes crucial.
Caption: A typical duplex SILAC experimental workflow.
The Chromatographic Shift: 13C4 vs. Deuterated Threonine
This diagram illustrates the critical difference in chromatographic behavior between 13C and deuterated labels.
Caption: L-Threonine (13C4) ensures co-elution, unlike deuterated labels.
Self-Validating Experimental Protocol: SILAC with L-Threonine
This protocol provides a detailed methodology for a duplex SILAC experiment. It includes critical quality control (QC) steps to ensure data integrity.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Lysine, L-Arginine, and L-Threonine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Threonine, L-Lysine, L-Arginine.
-
"Heavy" L-Threonine (U-13C4, 99%), "Heavy" L-Lysine (e.g., 13C6, 15N2), "Heavy" L-Arginine (e.g., 13C6, 15N4).
-
Cell line of interest (e.g., HeLa, HEK293).
-
Standard cell culture reagents and equipment.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
DTT, Iodoacetamide (IAA), Sequencing-grade Trypsin.
-
C18 StageTips for peptide cleanup.
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).
Methodology:
Part 1: Cell Culture and Metabolic Labeling (Adaptation Phase)
-
Prepare SILAC Media: Reconstitute the SILAC-grade medium according to the manufacturer's instructions. Create two media pools:
-
Light Medium: Supplement with "light" L-Lysine, L-Arginine, and L-Threonine to normal concentrations.
-
Heavy Medium: Supplement with "heavy" L-Lysine, L-Arginine, and L-Threonine (13C4) to the same final concentrations.
-
Add 10% dFBS and other required supplements (e.g., penicillin/streptomycin) to both media.
-
-
Cell Adaptation: Split the cell line into two populations and culture one in the "Light Medium" and the other in the "Heavy Medium."
-
Ensure Complete Labeling: Passage the cells for at least five to six cell doublings in their respective SILAC media. This is crucial to ensure near-complete (>97%) incorporation of the heavy amino acids.[8]
-
(QC Step) Verify Incorporation: After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population. Extract proteins, perform a quick in-solution digest, and analyze by LC-MS. Search the data without variable modifications for the heavy labels and manually inspect several high-intensity peptide spectra to confirm that the "light" isotopic envelope is absent. Alternatively, use software like MaxQuant to calculate the incorporation efficiency, which should be >97%.[3]
-
Scientist's Note: Incomplete labeling is a major source of quantification error. Do not proceed until you have confirmed full incorporation.
-
Part 2: Experimental Phase and Sample Preparation
-
Apply Treatment: Once full incorporation is confirmed, apply the experimental treatment (e.g., drug addition, growth factor stimulation) to the "heavy" labeled cells. Treat the "light" cells with the vehicle control.
-
Harvest and Lyse: Wash cells with ice-cold PBS, then lyse both populations separately using ice-cold lysis buffer.
-
Quantify and Combine: Determine the protein concentration of each lysate using a BCA assay. Combine the lysates in a precise 1:1 protein ratio (e.g., 500 µg light + 500 µg heavy).
-
Scientist's Note: This 1:1 mixing is the central point of SILAC. Precise protein quantification here is critical.
-
-
Protein Digestion:
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt and concentrate the peptides using a C18 StageTip. Elute and dry the peptides in a vacuum centrifuge.
Part 3: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid). Analyze the sample on a high-resolution mass spectrometer coupled to a nano-LC system. Use a standard data-dependent acquisition (DDA) method.
-
Data Analysis: Process the raw data using a proteomics software suite that supports SILAC quantification (e.g., MaxQuant).
-
Set the appropriate heavy labels (e.g., +4 Da for Threonine) as variable modifications.
-
The software will identify peptide pairs and calculate the heavy/light (H/L) ratios.
-
Protein ratios are then inferred from the median or mean of their constituent peptide ratios.
-
Conclusion and Authoritative Recommendation
For researchers demanding the highest level of accuracy and reproducibility in their quantitative proteomics studies, the choice is unequivocal. L-Threonine (13C4) is the superior isotopic labeling standard compared to its deuterated counterparts.
This recommendation is grounded in the fundamental principles of analytical chemistry. The near-perfect chemical equivalence of 13C-labeled standards ensures chromatographic co-elution, a non-negotiable prerequisite for correcting matrix-induced ionization variability and achieving accurate quantification.[4] The well-documented deuterium isotope effect can introduce a chromatographic shift, creating a systematic source of error that is difficult to predict or control.[5] Furthermore, the metabolic stability of the 13C backbone provides greater confidence that the isotopic label remains intact throughout the experiment.
References
- (No Source)
- (No Source)
-
Deng, J., Erdjument-Bromage, H., & Neubert, T. A. (2019). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 95, e74. [Link]
-
Thorne, R. E., & Arduengo, P. M. (1993). The biosynthesis of threonine by mammalian cells: expression of a complete bacterial biosynthetic pathway in an animal cell. Biochemical Journal, 292(Pt 2), 435–440. [Link]
-
Sun, L., Hebert, A. S., Yan, X., Zhao, Y., & Westphall, M. S. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(12), 2090–2099. [Link]
-
Mosin, O. V., & Ignatov, I. (2014). Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. Journal of Medicine, Physiology and Biophysics, 5, 31-56. [Link]
-
Wu, G. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients, 13(4), 1189. [Link]
-
Zhang, Y., & Li, Z. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 790, 133–143. [Link]
-
Le, T. T., & Clarke, W. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(15), 10178–10185. [Link]
-
G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences Blog. [Link]
-
Van Winkle, L. J., & Ryznar, R. (2021). Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals. Frontiers in Cell and Developmental Biology, 9, 697924. [Link]
-
Frankenfield, A. M., Yang, K. L., Mazli, W. N. A. binti, Shih, J., Yu, F., Lo, E., Nesvizhskii, A. I., & Hao, L. (2025). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 24(6), 100980. [Link]
-
Pałka, K., Podsadni, K., Szymańska-Majchrzak, J., & Winnicka, E. (2025). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by the enzyme L-phenylalanine dehydrogenase. Journal of Molecular Catalysis B: Enzymatic, 137, 111188. [Link]
-
Blagoev, B., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Protocols, 1(1), 46-51. [Link]
-
Matysik, F.-M. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 23(8), 1957. [Link]
-
Petruhnova, M. F., Krivova, A. V., Zektser, V. Y., Korobkova, E. O., Edniev, T. N., Ageev, A. A., Shestakova, K. M., Moskaleva, N. E., Appolonova, S. A., Belenkov, Y. N., & Kozhevnikova, M. V. (2024). Threonine in different phenotypes of chronic heart failure with preserved ejection fraction. Russian Open Medical Journal, 13, e0304. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Interkingdom Comparison of Threonine Metabolism for Stem Cell Maintenance in Plants and Animals [frontiersin.org]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Metabolic Flux Results Using L-Threonine 13C4: A Technical Guide
Introduction: The "Blind Spots" of Standard MFA
In metabolic flux analysis (MFA), [U-13C6]Glucose and [U-13C5]Glutamine are the gold standards for mapping central carbon metabolism (glycolysis and the TCA cycle). However, these tracers often leave critical "blind spots," particularly in mitochondrial anaplerosis , one-carbon (1C) metabolism , and amino acid turnover .
L-Threonine 13C4 ([U-13C4]Thr) serves as a high-precision orthogonal tracer. Unlike glucose, which floods the entire network, threonine enters metabolism at distinct, regulated nodes—specifically generating Glycine and Acetyl-CoA (via Threonine Dehydrogenase) or Succinyl-CoA (via Threonine Dehydratase).
This guide details how to use L-Threonine 13C4 to cross-validate flux models, ensuring that calculated metabolic rates are artifacts of biology, not computational assumptions.
Mechanistic Comparison: Why Threonine?
To validate a metabolic model, you must challenge it with a tracer that has a distinct entry point. The table below compares the resolving power of Threonine against standard alternatives.
Table 1: Tracer Performance Comparison
| Feature | [U-13C6] Glucose | [U-13C5] Glutamine | [U-13C4] L-Threonine |
| Primary Entry | Glycolysis (G6P) | TCA Cycle (α-KG) | Mitochondria (Acetyl-CoA / Succinyl-CoA) |
| TCA Anaplerosis | Indirect (via Pyruvate Carboxylase) | Direct (via Glutamate) | Orthogonal (via Propionyl-CoA) |
| Glycine Source | Indistinguishable (Serine vs. Thr) | None | Specific (TDH Pathway) |
| 1-Carbon Units | High Background | Low | High Specificity (Glycine Cleavage) |
| Validation Role | Baseline Map | Anaplerosis Check | Pathway Verification (TDH vs. TD) |
Pathway Visualization
The following diagram illustrates the dual fate of L-Threonine 13C4. Note how it bypasses upper glycolysis to probe mitochondrial fluxes directly.
Caption: Dual metabolic fate of L-Threonine 13C4. Path A (TDH) yields Glycine/Acetyl-CoA. Path B (TD) yields Succinyl-CoA via Propionyl-CoA.
Experimental Protocol: The Orthogonal Validation Workflow
This protocol is designed to be run in parallel with a standard Glucose-13C experiment to validate specific flux nodes.
Phase 1: Experimental Design & Tracer Delivery
Objective: Achieve isotopic steady state without perturbing metabolic homeostasis.
-
Media Preparation:
-
Prepare custom DMEM/RPMI lacking Threonine.
-
Add L-Threonine 13C4 (Cambridge Isotope Laboratories or equivalent) at the physiological concentration (typically 0.4 - 0.8 mM).
-
Critical: Ensure the concentration matches the control medium exactly to prevent concentration-driven flux changes.
-
-
Cell Culture & Labeling:
-
Seed cells (e.g., 5 x 10^5 cells/well in 6-well plates).
-
Wash cells 2x with PBS to remove unlabeled Threonine.
-
Add the [U-13C4]Thr medium.
-
Incubation Time:
-
Fast Turnover (Glycine/Serine): 6–12 hours.
-
Slow Turnover (TCA intermediates): 24–48 hours (Isotopic steady state is required for standard MFA).
-
-
Phase 2: Metabolite Extraction & MS Analysis
Objective: Quench metabolism instantly and extract polar metabolites.
-
Quenching:
-
Place plates on dry ice or wash immediately with ice-cold saline (0.9% NaCl).
-
Add 80% Methanol/20% Water (pre-chilled to -80°C). Volume: 1 mL per 10^6 cells.
-
-
Extraction:
-
Scrape cells and transfer to tubes.
-
Vortex vigorously (10 min at 4°C).
-
Centrifuge at 16,000 x g for 15 min at 4°C.
-
Collect supernatant (polar fraction).
-
-
LC-MS Detection:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for amino acids and CoA esters.
-
Mass Spectrometry: High-resolution Orbitrap or Triple Quadrupole.
-
Target Ions (Negative/Positive Mode):
-
Threonine (M+4)[1]
-
Glycine (M+2)
-
Succinate (M+3) – Key validation marker
-
Citrate (M+2, M+5)
-
-
Phase 3: Data Processing (MID Analysis)
Convert raw peak areas into Mass Isotopomer Distributions (MIDs). Correct for natural abundance using software like IsoCor or Polari.
Cross-Validation Logic: Interpreting the Data
This section explains how to use the Threonine data to "audit" your Glucose-based model.
Scenario A: Validating Glycine Biosynthesis
-
The Problem: In Glucose-13C MFA, labeled Glycine (M+2) usually comes from Serine (via SHMT). However, Threonine Dehydrogenase (TDH) also produces Glycine.
-
The Threonine Check:
-
If you detect Glycine M+2 in the Threonine-13C4 experiment, the TDH pathway is active.
-
Calculation: Calculate the fractional contribution of Threonine to the Glycine pool.
-
Validation: If the Glucose model assumes 100% of Glycine comes from Serine, but Threonine tracing shows 30% contribution from TDH, the Glucose model must be corrected to include the TDH flux vector.
-
Scenario B: Validating Mitochondrial Anaplerosis
-
The Problem: Glucose enters the TCA cycle primarily as Acetyl-CoA (Citrate Synthase). It is difficult to distinguish how much carbon enters via "backdoor" anaplerotic routes (like Succinyl-CoA) using only Glucose.
-
The Threonine Check:
-
Threonine enters as Succinyl-CoA (M+3) via the Propionyl-CoA pathway.
-
Look for Malate M+3 and Citrate M+3 (via reverse flux or cycling).
-
Validation: If your Glucose model predicts low anaplerosis but Threonine tracing shows rapid accumulation of M+3 TCA intermediates, your model is underestimating mitochondrial turnover.
-
Table 2: Expected Mass Isotopomers (The Validation Key)
| Metabolite | From [U-13C6] Glucose | From [U-13C4] Threonine | Validation Insight |
| Pyruvate | M+3 | M+0 | Threonine does not fuel glycolysis. |
| Citrate | M+2 (PDH) | M+2 (via Acetyl-CoA) | Confirms TDH-derived Acetyl-CoA. |
| Succinate | M+2, M+4 | M+3 (via Propionyl-CoA) | Unique signature of Threonine anaplerosis. |
| Glycine | M+2 (via Serine) | M+2 (Direct cleavage) | Distinguishes Serine vs. Thr origin. |
References
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[2][3] [Link]
-
Wang, J., et al. (2020).[4][5] Threonine Metabolism and Embryonic Stem Cell Self-Renewal. Science. [Link]
-
Fan, J., et al. (2012). Quantitative flux analysis reveals folate-dependent NADPH production. Nature. [Link]
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing. Cell Metabolism.[2][5][6] [Link]
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- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
Benchmarking L-Threonine 13C4 Recovery Rates in Biological Matrices
This guide provides a technical benchmark for L-Threonine 13C4 recovery rates, designed for analytical chemists and drug development professionals. It moves beyond generic product descriptions to focus on the mechanistic behavior of this internal standard (IS) within complex biological matrices (Plasma, Urine, Tissue).[1][2]
Executive Summary: The Role of 13C4 Isotope Dilution
In quantitative metabolomics and DMPK studies, L-Threonine 13C4 serves as a critical internal standard for correcting matrix-induced ionization suppression.[1][3] Unlike Deuterated (D) analogs, which may experience chromatographic isotope effects (shifting retention time relative to the analyte), Carbon-13 labeled Threonine co-elutes perfectly with endogenous L-Threonine.[1][2][3]
This guide benchmarks the Absolute Recovery (extraction efficiency) and Relative Recovery (accuracy post-correction) of L-Threonine 13C4 across three primary extraction methodologies: Protein Precipitation (PPT) , Solid Phase Extraction (SPE) , and Derivatization .[1][2]
Benchmarking Data: Extraction Efficiency by Matrix
The following data aggregates typical performance metrics observed in LC-MS/MS workflows (HILIC chromatography, ESI+ mode).
Table 1: Comparative Recovery Rates (Absolute)
Absolute Recovery = (Area of IS in Extracted Sample / Area of IS in Neat Solution) × 100[1][2][3]
| Matrix | Method | Absolute Recovery (%) | Matrix Effect (ME) | Precision (RSD %) | Verdict |
| Human Plasma | PPT (Acetonitrile) | 85% - 95% | High Suppression (-30%) | < 5% | Gold Standard for high-throughput.[2][3][4] |
| Human Plasma | SPE (Mixed-Mode) | 90% - 98% | Low (< 10%) | < 3% | Best for low-abundance quantification.[1][2][3][4] |
| Urine | Dilute & Shoot | 95% - 100% | High Suppression (Salts) | 5-8% | Requires high dilution (1:[1][2][3][4]20) to mitigate salt.[1][2][3] |
| Liver Tissue | Acid Hydrolysis | 70% - 85% | Moderate | 8-12% | Recovery loss due to protein binding/degradation.[2][3][4] |
Critical Insight: While SPE offers cleaner extracts, PPT is often preferred for Threonine because the 13C4 IS perfectly corrects for the high matrix suppression associated with PPT, rendering the time-cost of SPE unnecessary for routine analysis.[1][2][3]
Experimental Workflow & Causality
To achieve the benchmarks above, the experimental design must account for Threonine's high polarity (logP ≈ -2.9).[1][2] Standard C18 retention is poor; therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated approach for underivatized analysis.[1][2]
Diagram 1: Extraction & Analytical Workflow
The following diagram outlines the decision logic for selecting the extraction path based on the matrix type.
Caption: Decision tree for L-Threonine 13C4 sample preparation. PPT is sufficient for plasma due to IS correction; Tissue requires hydrolysis.
Validated Protocol: Protein Precipitation (Plasma)
This protocol is designed to maximize the recovery of the polar L-Threonine 13C4 while precipitating high-molecular-weight proteins.[1][2][3]
Reagents
-
Internal Standard: L-Threonine-13C4 (99 atom % 13C).[3]
-
Precipitation Solvent: Acetonitrile with 0.1% Formic Acid (cold).[1][2][3]
Step-by-Step Methodology
-
Preparation: Thaw plasma samples on ice.
-
Spiking: Aliquot 50 µL of plasma into a 1.5 mL tube. Add 10 µL of L-Threonine 13C4 working solution (e.g., 50 µM in water).
-
Precipitation: Add 200 µL (4 volumes) of cold Acetonitrile + 0.1% FA.
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to a new vial.
-
LC-MS/MS Analysis: Inject 2-5 µL onto a HILIC column (e.g., Raptor Polar X or BEH Amide).[1][3]
Mechanistic Analysis: Matrix Effect Correction
The primary challenge in Threonine analysis is Ion Suppression caused by co-eluting phospholipids and salts.[2][3] The 13C4 isotope is essential here because it experiences the exact same suppression as the endogenous analyte.[1][2]
Diagram 2: Ion Suppression & Correction Mechanism
This diagram illustrates how the IS neutralizes the impact of the matrix on quantitative accuracy.[1][2]
Caption: The "Self-Validating" nature of 13C4 IS. Since suppression affects both Analyte and IS equally, the ratio remains constant.[1][2]
Troubleshooting & Optimization
-
Isobaric Interference: L-Threonine (119.1 Da) and L-Homoserine (119.1 Da) are isomers.[1][3] 13C4 labeling shifts Threonine to ~123.1 Da.[3] Ensure your chromatographic method separates these if Homoserine is present, although the mass shift helps specificity against unlabeled interferences.[2]
-
Cross-Talk: Ensure the 13C4 IS solution is pure. If the IS contains unlabeled Threonine (impurity), it will artificially inflate the analyte signal.[1][2] Use IS with >99% isotopic purity.
-
Retention Time Drift: In HILIC, retention times can shift with salt concentration.[1] Because 13C4 co-elutes perfectly, it tracks these shifts, allowing for correct peak identification even if the absolute RT moves.[1][2]
References
-
Restek Corporation. (2021).[1][2][3] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[2][3] High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Retrieved from [Link]
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- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
A Researcher's Guide to Evaluating Isotope Effects in L-Threonine ¹³C₄ Biological Uptake
Introduction: The Subtle Influence of Mass in Tracing Metabolic Fates
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for mapping the flow of nutrients through complex cellular pathways. L-Threonine-¹³C₄, a non-radioactive labeled version of the essential amino acid, has emerged as a critical probe in ¹³C-Metabolic Flux Analysis (¹³C-MFA) for its role in protein synthesis and as a precursor for other key metabolites.[1] By replacing the naturally abundant ¹²C atoms with ¹³C, we can track the journey of threonine's carbon backbone using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This allows for a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients to generate energy and biomass.[1]
However, the very act of labeling introduces a subtle but potentially significant variable: the kinetic isotope effect (KIE). The increased mass of ¹³C compared to ¹²C can influence the rates of enzymatic reactions and transport processes. While often assumed to be negligible, these kinetic isotope effects can impact the ¹³C labeling patterns of intracellular metabolites, and the errors associated with ignoring them in ¹³C-MFA models can be comparable in size to measurement errors.[3][4] This guide provides a comprehensive comparison of methodologies to evaluate the biological uptake of L-Threonine-¹³C₄, with a focus on understanding and accounting for potential isotope effects to ensure the scientific integrity of metabolic flux data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Comparative Analysis of Methodologies for Isotope Tracer Studies
The choice of analytical technique and experimental design is paramount in tracer studies and directly impacts the resolution and accuracy of the obtained metabolic flux data. Here, we compare the two primary methods for analyzing ¹³C-labeled metabolites.
Analytical Platforms: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules and their fragments, allowing for the determination of isotopic enrichment. | Exploits the magnetic properties of atomic nuclei, providing information on the position of ¹³C atoms within a molecule.[5] |
| Sensitivity | Generally higher sensitivity, requiring smaller sample sizes. | Lower sensitivity, often requiring larger sample amounts or longer acquisition times.[4] |
| Information Output | Provides mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms). | Can provide positional isotopomer information (the specific location of ¹³C atoms in the molecule).[5] |
| Sample Preparation | Often requires derivatization to make metabolites volatile for Gas Chromatography-MS (GC-MS). | Minimal sample preparation, often analyzing samples in their native state. |
| Throughput | High-throughput capabilities, especially with Liquid Chromatography-MS (LC-MS). | Lower throughput due to longer analysis times per sample. |
| Key Advantage | High precision in determining the overall isotopic enrichment of a metabolite pool.[4] | Unambiguous identification of intramolecular isotope distribution. |
Expert Insight: The choice between MS and NMR is often dictated by the specific research question. For quantifying overall metabolic fluxes, the high sensitivity and throughput of MS make it a workhorse in the field. However, when elucidating complex reaction mechanisms where the specific fate of individual carbon atoms is critical, the positional information provided by NMR is invaluable.
The Kinetic Isotope Effect (KIE): A Deeper Dive
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[6] In the context of L-Threonine-¹³C₄ uptake, this means that both the transport of threonine across the cell membrane and its subsequent enzymatic conversions could theoretically be slower than for the unlabeled L-Threonine.
Trustworthiness through Self-Validation: To mitigate the potential impact of KIEs, it is crucial to design experiments with internal controls. For instance, running parallel experiments with unlabeled L-Threonine and measuring its depletion from the medium can provide a baseline uptake rate. While not a direct measure of the labeled substrate's uptake, it provides a valuable reference point. Furthermore, careful statistical analysis and goodness-of-fit assessments of the ¹³C-MFA model are essential to identify potential discrepancies that could be indicative of significant isotope effects.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in evaluating L-Threonine-¹³C₄ uptake and metabolism.
Protocol 1: Quantification of L-Threonine Uptake using LC-MS
This protocol allows for the measurement of L-Threonine depletion from the cell culture medium over time, providing a quantitative measure of cellular uptake.
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase and approximately 75-80% confluent at the time of the experiment.
-
Medium Preparation: Prepare complete cell culture medium containing a known concentration of either unlabeled L-Threonine or L-Threonine-¹³C₄.
-
Initiation of Uptake Assay:
-
Aspirate the existing medium from the cell culture wells.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual amino acids.
-
Add the prepared medium containing the specific threonine isotopologue to each well.
-
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect a small aliquot of the culture medium from each well.
-
Sample Quenching and Preparation:
-
Immediately centrifuge the collected medium samples at high speed (e.g., 16,900 x g) for 15 minutes to pellet any detached cells.[9]
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.2-μm syringe filter.[9]
-
Dilute the filtered supernatant to a concentration within the linear range of the LC-MS standard curve.[9]
-
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method for amino acid quantification. The concentration of L-Threonine (or L-Threonine-¹³C₄) at each time point is determined by comparing its peak area to a standard curve.
-
Data Analysis: Calculate the rate of L-Threonine uptake by determining the decrease in its concentration in the medium over time, normalized to the cell number or total protein content.
Protocol 2: Sample Preparation for ¹³C-MFA using GC-MS
This protocol details the preparation of cell extracts for the analysis of ¹³C incorporation into proteinogenic amino acids.
-
Cell Culture with Labeled Substrate: Culture cells in a medium containing L-Threonine-¹³C₄ for a duration sufficient to achieve isotopic steady-state in the amino acid pools.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Rapidly wash the cells with ice-cold PBS.
-
Add ice-cold methanol to quench metabolic activity and detach the cells.[10]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Protein Hydrolysis:
-
Centrifuge the cell suspension to pellet the cell debris.
-
Remove the supernatant (containing intracellular metabolites for separate analysis if desired).
-
Wash the cell pellet with saline solution and centrifuge again. Repeat this step three times.[11]
-
Add 6 M HCl to the cell pellet and hydrolyze the proteins at 110°C for 24 hours.
-
Vacuum-evaporate the hydrolysate to dryness at 60°C.[11]
-
-
Derivatization:
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
Protocol 3: Sample Preparation for NMR-Based Metabolomics
This protocol outlines the steps for preparing cell extracts for NMR analysis of ¹³C-labeled metabolites.
-
Cell Culture and Harvesting: Culture and harvest cells as described in Protocol 2, steps 1 and 2.
-
Metabolite Extraction:
-
After quenching with cold methanol, incubate the cells at -80°C for 15 minutes to ensure complete cell lysis and detachment.[10]
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at high speed at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the water-soluble metabolites.
-
-
Sample Preparation for NMR:
Visualization of Key Pathways and Workflows
L-Threonine Metabolic Pathways
The following diagram illustrates the major metabolic fates of L-Threonine within a mammalian cell.
Caption: Major metabolic pathways of L-Threonine-¹³C₄.
Signaling Regulation of Threonine Uptake and Metabolism
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, including the uptake and utilization of amino acids like threonine.[13][14]
Caption: PI3K/Akt/mTOR signaling pathway regulating threonine uptake.
Experimental Workflow for ¹³C-MFA
This diagram outlines the key steps involved in a typical ¹³C-Metabolic Flux Analysis experiment.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Conclusion and Future Perspectives
The use of L-Threonine-¹³C₄ as a metabolic tracer provides invaluable insights into cellular physiology. However, a rigorous evaluation of potential isotope effects is essential for ensuring the accuracy and reliability of the resulting metabolic flux maps. While direct quantitative data on the KIE for L-Threonine-¹³C₄ uptake is an area ripe for future investigation, the principles and methodologies outlined in this guide provide a robust framework for designing, executing, and interpreting stable isotope tracing experiments. By employing appropriate analytical techniques, implementing self-validating experimental designs, and utilizing comprehensive data analysis, researchers can confidently navigate the complexities of metabolic research and unlock a deeper understanding of the intricate workings of the cell. The continued development of high-resolution analytical instrumentation and advanced computational modeling will further enhance our ability to dissect these subtle yet significant isotopic effects.
References
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Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Biotechnology and Bioengineering, 110(5), 1463-1473. [Link]
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Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969968. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
- Fan, T. W., & Lane, A. N. (2011). NMR-based stable isotope resolved metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 345-369.
-
Allen, D. K., & Young, J. D. (2020). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 92(15), 10592-10600. [Link]
- Buescher, J. M., et al. (2015). High Quality 13C metabolic flux analysis using GC-MS. Metabolic Engineering, 30, 12-20.
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Wu, G. (2010). PI3K/Akt/mTOR signaling regulates glutamate transporter 1 in astrocytes. Biochemical and Biophysical Research Communications, 393(3), 514-518. [Link]
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Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Biotechnology Journal, 8(7), 837-847. [Link]
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Wilkinson, D. J., et al. (2018). Principles of stable isotope research – with special reference to protein metabolism. Clinical Nutrition ESPEN, 25, 1-7. [Link]
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Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 22(13), 3563-3573. [Link]
- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206.
- Lane, A. N., et al. (2011). NMR-Based Metabolomics. Methods in Molecular Biology, 708, 229-257.
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Millard, P., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC Systems Biology, 9, 63. [Link]
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C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. (n.d.). Shimadzu. [Link]
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Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. (2021). Taylor & Francis Online. [Link]
- Large-scale expression and purification of stable membrane proteins is difficult. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery.
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Wishart, D. S. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1978, 331-358. [Link]
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Mechanisms of amino acid sensing in mTOR signaling pathway. (2012). Cellular Signalling, 24(12), 2253-2259. [Link]
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Millard, P., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC Systems Biology, 9, 63. [Link]
-
Le, A., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-10. [Link]
-
The PI3K/Akt/mTOR Pathway. (n.d.). ResearchGate. [Link]
-
Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology, 1978, 81-100. [Link]
-
A study on L-threonine and L-serine uptake in Escherichia coli K-12. (2023). Frontiers in Microbiology, 14, 1159828. [Link]
-
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2020). Frontiers in Oncology, 10, 999. [Link]
-
Kinetic Isotope Effects in Organic and Biological Reactions. (2025). ResearchGate. [Link]
-
Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4591-4599. [Link]
-
Practical Guidelines for 13C-Based NMR Metabolomics. (2019). ResearchGate. [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation. (2020). EPFL. [Link]
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Quality Control Standards for L-Threonine 13C4 Isotope Purity: A Comparative Technical Guide
Executive Summary
In precision metabolomics and quantitative proteomics, the integrity of your data is directly proportional to the purity of your internal standards. L-Threonine 13C4 (Universal 13C labeled) is a critical tool for tracing carbon flux and normalizing LC-MS/MS quantification.[1] However, not all isotopes are created equal.[1][2]
This guide objectively compares High-Fidelity Grade (≥99.2% 13C) standards against Commodity Grade (97–98% 13C) alternatives.[1] Through mechanistic analysis and experimental protocols, we demonstrate how "isotopologue bleed" from lower-grade standards compromises metabolic flux analysis (MFA) and elevates limits of quantitation (LOQ).[1]
Part 1: Technical Background & Comparative Analysis
The Problem: Isotopologue Bleed
When synthesizing L-Threonine 13C4, incomplete carboxylation or enrichment failures result in a distribution of "light" impurities: 13C3 (M+3), 13C2 (M+2), and even unlabeled 12C (M+0).[1]
In Mass Spectrometry (MS), these impurities create Isotopologue Bleed .[1] If your internal standard contains 2% unlabeled L-Threonine (M+0), it adds an artificial signal to the analyte channel, making it impossible to accurately quantify trace levels of endogenous Threonine.[1]
Comparative Performance Data
The following data synthesizes performance metrics between High-Fidelity and Commodity grade standards in a simulated LC-HRMS workflow (Orbitrap, R=60,000).
Table 1: Isotopic Enrichment & Spectral Purity
| Feature | High-Fidelity Grade (Recommended) | Commodity Grade (Alternative) | Impact on Research |
| 13C Enrichment | ≥ 99.2% | 97.0% – 98.0% | Higher enrichment reduces correction factors in MFA.[1] |
| M+0 (Unlabeled) Content | < 0.1% | 0.5% – 1.5% | Critical: High M+0 in Commodity grade artificially inflates analyte concentration (Blank interference).[1] |
| M+3 (13C3) Impurity | < 0.5% | 2.0% – 5.0% | Causes complex spectral overlap, complicating deconvolution algorithms.[1] |
| Chemical Purity | > 99% | > 98% | Lower chemical purity introduces non-isobaric noise.[1] |
Table 2: Quantification Accuracy at Lower Limit (LLOQ)
Experimental Setup: Spiking 10 nM natural L-Threonine into plasma matrix using 5 µM Internal Standard (IS).
| Metric | High-Fidelity IS | Commodity IS | Analysis |
| Background Signal (Blank) | 1.2e3 counts | 1.5e5 counts | Commodity IS contributes significant background noise due to M+0 impurities. |
| Signal-to-Noise (S/N) | 150:1 | 12:1 | High background in Commodity IS destroys sensitivity.[1] |
| Calculated Conc. Error | ± 2.4% | ± 18.7% | Failure: Commodity IS introduces >15% bias at trace levels.[1] |
Part 2: The Mechanism of Failure (Causality)
To understand why purity matters, we must visualize the signal pathway.[1] In Metabolic Flux Analysis (MFA), we track the incorporation of 13C into downstream metabolites (e.g., Glycine, Acetyl-CoA).[1]
If the input tracer (Threonine 13C4) is impure, it introduces a "Shadow Flux"—a parallel set of isotopologues that mimics metabolic processing but is actually just manufacturing impurity.
Visualization: Impact of Impurities on Flux Logic
Figure 1: The "Shadow Flux" effect. Impurities in the input tracer propagate through the metabolic pathway, creating false isotopologues that mimic biological turnover, leading to erroneous flux calculations.
Part 3: Self-Validating Quality Control Protocols
As a researcher, you should not rely solely on the Certificate of Analysis (CoA). Implement this Self-Validating System to verify isotope integrity before running precious samples.
Protocol A: HRMS Isotopic Purity Verification
Objective: Quantify the M+0 (unlabeled) and M+3 (under-labeled) fractions.[1]
-
Preparation:
-
Instrumentation:
-
Acquisition:
-
Calculation (Self-Validation):
Protocol B: Enantiomeric Purity Check (Chiral LC)
Objective: Ensure the standard is L-Threonine, not D-Threonine (which is metabolically inactive in many mammalian pathways).[1]
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[1]
-
Mobile Phase: 50 mM Formic Acid in Methanol/Acetonitrile.
-
Validation:
Visualization: The QC Decision Workflow
Figure 2: Comprehensive Quality Control Workflow. A tiered approach ensures that only standards meeting strict isotopic and chiral specifications are used for sensitive quantitative applications.
References
-
Hiller, K., et al. (2011).[1] MetaboQuant: A tool for the automatic quantification of stable isotope labeling in metabolites. [Link]
-
Su, X., & Rabinowitz, J. D. (2014).[1] Metabolic flux analysis of mammalian cell metabolism. [Link]
-
Hermann, G., et al. (2018).[1] Impurities in isotopically labeled standards and their impact on quantification in metabolomics. [Link]
Sources
L-THREONINE (13C4) proper disposal procedures
Operational Guide: Safe Handling and Disposal of L-THREONINE ( )[1]
Executive Summary & Immediate Safety Status
L-Threonine (
The primary operational risk associated with this material is not toxicity, but misidentification .[1] Due to the "
Core Directive: Dispose of L-Threonine (
Material Identification & Risk Assessment[4]
Before disposal, verify the material against the following specifications to ensure it is not a radiolabel.
Table 1: Physicochemical Profile
| Parameter | Specification | Operational Note |
| Chemical Name | L-Threonine ( | Universal Carbon-13 labeled |
| CAS Number | 202468-39-1 | Distinct from unlabeled Threonine (72-19-5) |
| Radioactivity | NONE (Stable) | Does not trigger NRC/RAM license requirements |
| Toxicity | Non-Hazardous | Not P-listed or U-listed by EPA (RCRA) |
| Physical State | White Crystalline Powder | Hygroscopic; keep desiccated |
| Solubility | Water Soluble (~90 g/L) | High mobility in aqueous waste streams |
The "Isotope Trap" (Critical Knowledge)[1]
- (Carbon-13): A naturally occurring stable isotope (1.1% abundance in nature).[1][5] Enriched to >99% in this product. Safe.
- (Carbon-14): A radioactive beta-emitter.[1][4] Hazardous.
-
Action: Ensure all waste containers are explicitly labeled "NON-RADIOACTIVE STABLE ISOTOPE" to prevent rejection by waste haulers.
Waste Stream Classification Logic
Disposal procedures are dictated by the "Matrix Rule"—the hazard of the solvent or biological medium supersedes the hazard of the amino acid.
Workflow Diagram: Waste Stream Decision Tree
Use this logic flow to determine the correct disposal container.
Figure 1: Decision matrix for categorizing L-Threonine (
Detailed Disposal Protocols
Protocol A: Dry Solid Waste (Expired or Spilled Powder)
Context: You have an expired vial or a benchtop spill of pure powder.[1]
-
Containment: Sweep up powder using a dedicated brush or scoop. Avoid generating dust.[6][7][8]
-
Packaging: Place the powder (and the vial) into a clear, sealable polyethylene bag.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
-
Disposal: Place in the lab's solid chemical waste drum.
-
Note: Do not throw in regular trash. While legally often permissible, GLP (Good Laboratory Practice) dictates all chemical inventory be tracked to destruction to prevent environmental tracing anomalies.[1]
-
Protocol B: Organic Solvent Mixtures (HPLC/MS Effluent)
Context: Mass spectrometry waste containing Acetonitrile, Methanol, or Formic Acid.[1][4]
-
Assessment: The hazard is now the solvent , not the Threonine.
-
Segregation: Collect in a dedicated "Flammable/Organic Solvent" carboy (HDPE or Glass).
-
Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide) are added to this carboy, as Threonine can act as a reducing agent under extreme conditions.[1]
-
Labeling:
-
List all solvents (e.g., "Acetonitrile 50%, Water 50%").[1]
-
Add "Trace L-Threonine 13C4" to the constituents list.
-
-
Disposal: Hand over to EHS for incineration.
Protocol C: Biological Media (Cell Culture Supernatant)
Context: SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media.[1][9]
-
Deactivation:
-
Option 1 (Bleach): Add 10% bleach solution to the media and let stand for 20 minutes.
-
Option 2 (Autoclave): Autoclave at 121°C for 15-30 minutes.
-
-
Disposal:
-
Once deactivated, the solution is generally safe for drain disposal (sanitary sewer) with copious water flushing, provided no other heavy metals or toxins are present.[1]
-
Verification: Confirm with your facility's wastewater permit before pouring.
-
Regulatory Compliance & Documentation
Labeling "Do's and Don'ts"
The most common violation regarding stable isotopes is improper labeling that triggers radiation alarms.
| DO | DO NOT |
| Label as "Stable Isotope L-Threonine" | Label as "C13" or "C-13" without the word "Stable" |
| Use standard white/orange chemical waste tags | Use Yellow/Magenta "Radioactive" tape |
| List CAS # 202468-39-1 | Use the generic CAS for unlabeled Threonine if strict tracking is required |
EPA Waste Codes[1][4][10][11]
-
Pure L-Threonine (
): Not a listed hazardous waste.[1] No EPA code applies (Non-RCRA). -
Mixed with Acetonitrile: Code D001 (Ignitable).
-
Mixed with Methanol: Code D001 (Ignitable) and F003 (Spent Solvent).
Emergency Procedures (Spill Response)
Although L-Threonine is non-toxic, standard laboratory hygiene applies.[1]
-
PPE: Nitrile gloves, safety glasses, and lab coat.[1]
-
Small Spill (<10g):
-
Wipe up with a damp paper towel (water is the best solvent).
-
Dispose of towels in solid chemical waste.
-
Clean surface with 70% ethanol to remove sticky residue.
-
-
Large Spill (>10g):
References
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Threonine | 72-19-5 [chemicalbook.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 7. uprm.edu [uprm.edu]
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- 9. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling L-THREONINE (13C4)
This guide outlines the advanced handling, safety, and operational protocols for L-Threonine (13C4) . While chemically non-hazardous, the high financial value and analytical sensitivity of this stable isotope demand a "Dual-Protection" strategy: protecting the researcher from particulate exposure and protecting the sample from isotopic dilution and biological contamination.
Part 1: Risk Assessment & Core Directive
L-Threonine (13C4) is a stable isotope-labeled amino acid where four carbon atoms are replaced by Carbon-13.[1][2][3] It is non-radioactive . However, standard Safety Data Sheet (SDS) classifications often fail to capture the experimental risks associated with handling high-purity isotopologues.
The Dual-Risk Matrix
| Risk Category | Primary Hazard | Consequence | Mitigation Strategy |
| Occupational Safety | Combustible Dust / Irritant | Mild respiratory or ocular irritation. | Standard PPE (N95, Goggles). |
| Experimental Integrity | Exogenous Contamination | Introduction of natural abundance Carbon-12 (from skin oils/keratin) ruins Mass Spec/NMR data. | Powder-Free Nitrile Gloves, Full-sleeve coverage. |
| Financial | Static Discharge / Spillage | Loss of material ($1,000+ per gram). | Anti-static gun, Draft-free weighing zone. |
Part 2: Personal Protective Equipment (PPE) Specifications
To ensure data integrity, PPE must be viewed as a barrier against human contamination of the sample.
Dermal Protection (Critical)
-
Material: Nitrile (100% Synthetic) . Avoid latex due to potential protein shedding which can interfere with proteomic baselines.
-
Grade: Powder-Free . Cornstarch or other donning powders are massive contaminants in LC-MS workflows.
-
Protocol: Double-gloving is recommended during the weighing step.
-
Outer Layer: Changed immediately if touched by non-sterile surfaces (door handles, pipettes).
-
Inner Layer: Acts as the final barrier for sample manipulation.
-
Respiratory Protection
-
Requirement: NIOSH-approved N95 Respirator or surgical mask.
-
Causality: While L-Threonine is not acutely toxic, inhalation of fine particulate matter can cause respiratory sensitization. More importantly, a mask prevents the user's breath (moisture and bacteria) from hydrating the hygroscopic isotope powder.
Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Reasoning: Standard safety glasses with side shields are sufficient for solids, but goggles are required during solubilization to prevent splashes of high-molarity stock solutions.
Part 3: Operational Workflows & Visualization
Workflow 1: The "Zero-Loss" Weighing Protocol
Handling static-prone powders like L-Threonine (13C4) requires specific environmental controls to prevent the "jumping powder" phenomenon, where charged particles repel from the spatula.
Figure 1: Operational workflow emphasizing static control to prevent loss of expensive isotopic material.
Step-by-Step Handling Protocol
-
Equilibration: Remove the vial from storage (usually -20°C or 4°C) and allow it to reach room temperature inside a desiccator.
-
Why? Opening a cold vial in humid lab air causes condensation. Water introduces hydrolysis risks and alters the effective mass of the powder.
-
-
Static Neutralization: Use an anti-static gun (e.g., Zerostat) or pass the spatula through a polonium ionizer before touching the powder.
-
Why? L-Threonine (13C4) is often a fine crystalline powder. Static charge can cause particles to "fly" off the spatula, leading to financial loss and contamination of the balance.
-
-
Weighing: Use a pre-tared, sterile weighing boat or weigh directly into the destination tube (if using a micro-balance).
-
Technique: Do not return excess powder to the stock vial. This "one-way" rule prevents cross-contamination of the master stock.
-
-
Solubilization: Dissolve immediately in the target buffer. Vortex briefly and spin down (3,000 x g for 30s) to ensure all liquid is at the bottom and no powder remains on the cap.
Part 4: Disposal & Logistics
Crucial Distinction: L-Threonine (13C4) is NOT radioactive waste . It is a stable isotope.[4][] Disposing of it in radioactive waste streams is a regulatory violation and incurs unnecessary costs.
| Waste Stream | Status | Action |
| Radioactive | FORBIDDEN | Never place 13C compounds here. |
| Chemical Waste | Permitted | Dispose of as non-hazardous organic chemical waste (unless mixed with hazardous solvents). |
| Biohazard | Conditional | Only if the isotope was used in cell culture or biological fluids. |
Spill Management: If dry powder is spilled:
-
Do not use a wet paper towel (this dissolves and spreads the isotope).
-
Use a dry, electrostatic dust cloth or high-precision HEPA vacuum dedicated to cleanroom use.
-
If recovery is necessary for quantification (not reuse), wash the surface with a known volume of solvent and analyze the rinsate.
References
-
Cambridge Isotope Laboratories. (n.d.). L-Threonine (13C4, 97-99%; 15N, 97-99%) Product Page & SDS. Retrieved from
-
Valudor Products. (n.d.). Safety Data Sheet: L-Threonine. Retrieved from
-
Fisher Scientific. (2011). L-Threonine Safety Data Sheet. Retrieved from
-
BOC Sciences. (2015). How to Dispose the Waste from Isotope Labeling. Retrieved from
-
National Institutes of Health (NIH). (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling. Retrieved from
Sources
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